1,4-Dimethyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTVCDZZGBELIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511402 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-49-0 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have led to the development of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic applications of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. We will delve into the mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate these activities, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Privileged Pyrazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the pyrazole scaffold holds a privileged status.[1] This is evidenced by its presence in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though later withdrawn), and the analgesic dipyrone.[2][3] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[4] This guide will explore the chemical rationales and experimental validations that underscore the therapeutic potential of pyrazole derivatives.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[7][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[10]
The diaryl-substituted pyrazole structure, exemplified by celecoxib, is crucial for this selectivity. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, an interaction that is not as favorable with the more constricted active site of COX-1.[8][10] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5][9]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Evaluation: Carrageenan-Induced Paw Edema
A standard preclinical model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[3]
Protocol: Carrageenan-Induced Paw Edema Assay [3][11]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into control and treatment groups (n=6 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the pyrazole derivative or vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Anticancer Activity: A Multifaceted Approach
The versatility of the pyrazole scaffold has been extensively explored in the development of novel anticancer agents.[12] Pyrazole derivatives have been shown to target various hallmarks of cancer through diverse mechanisms of action.[13]
Mechanisms of Action
-
Enzyme Inhibition: Many pyrazole derivatives exhibit anticancer activity by inhibiting kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[12]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
-
Apoptosis Induction: Pyrazole derivatives can induce programmed cell death in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.[13]
Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.
Experimental Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[8][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17]
Structure-Activity Relationships
The antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the introduction of halogen atoms or nitro groups can enhance antibacterial activity.[17] Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or pyridine, has been shown to broaden the antimicrobial spectrum.[16]
Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][18]
Protocol: Broth Microdilution MIC Assay [18][19]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Bacterial Strain | Representative Pyrazole Derivative | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8 | [17] |
| Escherichia coli | Imidazo-pyridine substituted pyrazole | <1 | [17] |
| Candida albicans | Pyranopyrazole derivative | 18 (inhibition zone in mm) | [20] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[14][21]
Proposed Mechanisms of Action
The precise mechanisms underlying the anticonvulsant effects of many pyrazole derivatives are still under investigation. However, some have been shown to modulate the activity of ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability.[14] Others may interact with neurotransmitter systems, such as the GABAergic or glutamatergic systems.[21] For example, some pyrazole derivatives have been identified as monoamine oxidase (MAO) inhibitors, which can lead to an increase in the levels of certain neurotransmitters in the brain.[2]
Experimental Evaluation: Maximal Electroshock (MES) Seizure Test
The maximal electroshock (MES) seizure test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.[1][22]
Protocol: Maximal Electroshock (MES) Test in Mice [1][6]
-
Animal Preparation: Use male Swiss albino mice.
-
Compound Administration: Administer the pyrazole derivative at various doses, typically via intraperitoneal injection.
-
Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.
-
Data Analysis: Determine the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Molecular Modeling: In Silico Insights into Pyrazole-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This in silico approach is invaluable in understanding the structure-activity relationships of pyrazole derivatives and in guiding the design of more potent and selective compounds.
Workflow: Molecular Docking of Pyrazole Derivatives with COX-2 [5]
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives underscore the importance of this heterocyclic nucleus in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of pyrazole analogues, the exploration of new biological targets, and the use of advanced computational tools to design compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to contribute to this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Therapeutic Potential of 1,4-Dimethyl-1H-pyrazol-5-amine and Its Derivatives
Introduction: The Pyrazole Core in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically approved drugs and investigational agents. This guide focuses on a specific, yet highly versatile, member of this family: 1,4-Dimethyl-1H-pyrazol-5-amine . While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a pivotal synthetic intermediate. The strategic placement of a reactive amine group on the dimethylated pyrazole ring provides a gateway for extensive chemical modification, enabling the generation of vast libraries of derivatives with diverse pharmacological activities.
This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the therapeutic landscapes carved out by derivatives of this compound. We will delve into the mechanistic underpinnings of these compounds, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable heterocyclic building block.
Chemical Properties and Synthesis of the Core Scaffold
The this compound core possesses a stable heterocyclic structure, with the amine functionality at the 5-position being the primary site for synthetic elaboration.[1] Its molecular formula is C₅H₉N₃, and it has a molecular weight of 111.15 g/mol .[2] The presence of the two methyl groups influences the electronic properties and steric environment of the pyrazole ring, which in turn can affect the reactivity and biological activity of its derivatives.
Synthesis of this compound: A Representative Protocol
The synthesis of aminopyrazoles can be achieved through various methods, most commonly involving the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. Below is a representative, multi-step synthetic protocol adapted from established methodologies for similar pyrazole derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylhydrazine
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Step 1: Preparation of 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the stirred solution of sodium ethoxide, add ethyl cyanoacetate dropwise at room temperature.
-
Slowly add methylhydrazine to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
-
-
Step 2: N-methylation to this compound.
-
The subsequent methylation at the 4-position can be a complex procedure and may involve multiple steps of protection and deprotection depending on the desired regioselectivity. A direct methylation might be challenging due to the presence of multiple nucleophilic sites. A more controlled approach would involve the use of a starting material that already contains the 4-methyl group.
-
Note: The direct synthesis of this compound is not as straightforward as some other pyrazole isomers. The above protocol is a general representation, and optimization of reaction conditions, including temperature, reaction time, and purification methods, is crucial for achieving a good yield and purity.
Therapeutic Applications: A Landscape Defined by Derivatives
The therapeutic potential of the this compound scaffold is overwhelmingly demonstrated through the biological activities of its derivatives. The amine group serves as a versatile handle for introducing a wide array of substituents, leading to compounds that can potently and selectively interact with various biological targets.
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an exceptional framework for the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important cancer-related kinases.
Cyclin-Dependent Kinases (CDKs):
Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. The aminopyrazole core is a key component of several potent CDK inhibitors. By modifying the 5-amino group of the 1,4-dimethyl-1H-pyrazolyl moiety, researchers have developed compounds that can selectively target specific CDKs. For instance, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be conceptually derived from an aminopyrazole core, has yielded potent CDK2 inhibitors with sub-micromolar antiproliferative activity against various cancer cell lines.[3]
Fibroblast Growth Factor Receptors (FGFRs):
The FGFR signaling pathway is frequently dysregulated in a variety of solid tumors. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide core have been designed to target both wild-type and gatekeeper mutants of FGFRs.[4] One such derivative, compound 10h , demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3 and strongly suppressed the proliferation of lung and gastric cancer cell lines.[4]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the pyrazole ring and the nature of the group attached to the 5-amino position are critical for both potency and selectivity. For instance, in the context of JNK3 inhibitors, the planar nature of the aminopyrazole structure was found to be a key determinant of selectivity over the closely related p38 kinase.[5]
Anti-inflammatory Applications
Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.
Modulation of Inflammatory Pathways:
Derivatives of aminopyrazoles have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators. Novel pyrazole analogs have been discovered to be potent inhibitors of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. One such compound, 6c , was shown to significantly reduce the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.
Experimental Protocol: In Vitro NF-κB Reporter Assay
Objective: To evaluate the inhibitory effect of a this compound derivative on NF-κB transcriptional activity.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
Test compound (derivative of this compound)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce NF-κB activation. Include a vehicle-treated control group and an LPS-only control group.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the LPS-only control.
-
Determine the IC₅₀ value of the compound.
-
Visualization of Key Pathways and Workflows
Synthetic Pathway Diagram
Caption: General synthetic workflow for bioactive pyrazole derivatives.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative pyrazole derivatives, highlighting the therapeutic potential achievable from the aminopyrazole scaffold.
| Derivative Class | Target | IC₅₀ / Kᵢ (nM) | Application |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | Anticancer |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR1 | 46 | Anticancer |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR2 | 41 | Anticancer |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR3 | 99 | Anticancer |
| Aminopyrazole (SR-3576) | JNK3 | 7 | Neuroprotection |
Conclusion and Future Directions
This compound is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemists. While it may not possess significant intrinsic therapeutic activity, its role as a versatile and readily modifiable building block is undeniable. The derivatives stemming from this core have demonstrated potent and selective activities across a range of therapeutic areas, most notably in oncology and inflammation. The continued exploration of structure-activity relationships, coupled with modern drug design strategies such as structure-based design and fragment-based screening, will undoubtedly unlock new therapeutic avenues for derivatives of this valuable pyrazole core. Future research should focus on the development of more selective and potent derivatives with favorable pharmacokinetic and safety profiles, ultimately leading to the next generation of pyrazole-based therapeutics.
References
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Building Block: A Technical Guide to 1,4-Dimethyl-1H-pyrazol-5-amine
Abstract
This in-depth technical guide provides a comprehensive overview of 1,4-Dimethyl-1H-pyrazol-5-amine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the synthesis, characterization, reactivity, and diverse applications of this compound, with a particular focus on its role in medicinal chemistry as a scaffold for kinase inhibitors. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of FDA-approved drugs exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The amenability of the pyrazole ring to functionalization allows for the fine-tuning of steric and electronic properties, making it an ideal template for the design of novel therapeutic agents.
Among the vast family of pyrazole derivatives, this compound stands out as a particularly useful building block. Its strategic placement of a reactive primary amine and two methyl groups on the pyrazole core provides a unique combination of nucleophilicity and structural definition, making it a valuable synthon for the construction of more complex molecular architectures. This guide will explore the fundamental chemistry and practical applications of this important heterocyclic compound.
Synthesis and Characterization
Synthetic Pathway: Knorr Pyrazole Synthesis
The most common and efficient method for the synthesis of 5-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a hydrazine derivative.[2] For the preparation of this compound, the logical precursors are methylhydrazine and 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring.
References
An In-depth Technical Guide to the Speculated Mechanism of Action of 1,4-Dimethyl-1H-pyrazol-5-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] 1,4-Dimethyl-1H-pyrazol-5-amine, a member of this versatile class, is increasingly utilized as a key synthetic intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.[3] Despite its foundational role, a detailed elucidation of its intrinsic mechanism of action remains largely unexplored in public-domain literature. This technical guide synthesizes the broad pharmacological context of aminopyrazole derivatives to speculate on the potential mechanisms of action for this compound. We propose several plausible molecular pathways, including the inhibition of key inflammatory and oncogenic kinases and interference with the cyclooxygenase (COX) pathway. This whitepaper provides a robust framework of detailed, actionable experimental protocols designed to systematically investigate these hypotheses, offering a roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Pyrazole Scaffold and the Promise of this compound
Nitrogen-containing heterocyclic compounds are of immense interest in drug discovery, with the pyrazole nucleus being a prominent example.[4][5] This five-membered aromatic ring with two adjacent nitrogen atoms is a structural feature in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4] The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][4][5]
5-aminopyrazoles, in particular, are recognized as advantageous frameworks for designing ligands for enzymes and receptors.[1][6] this compound (Figure 1) belongs to this subclass. Its utility as a building block for more complex molecules, especially kinase inhibitors, strongly suggests that the parent compound itself may possess inherent biological activity worthy of investigation.[3] This guide will therefore focus on postulating and providing experimental validation strategies for its most probable mechanisms of action based on the established pharmacology of structurally related compounds.
Figure 1: Chemical Structure of this compound
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Hypothesized kinase inhibition pathway.
Hypothesis 2: Modulation of Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1][4] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. It is conceivable that this compound could similarly interact with the active site of COX-1 and/or COX-2, blocking the conversion of arachidonic acid to prostaglandin H2.
Hypothesized COX inhibition pathway.
Proposed Experimental Validation Workflows
To systematically test these hypotheses, a multi-tiered approach is recommended, beginning with broad screening and progressing to more specific mechanistic studies.
Workflow 1: Kinase Inhibition Profiling
This workflow is designed to screen for and validate the potential kinase inhibitory activity of this compound.
Experimental workflow for kinase inhibitor validation.
Detailed Protocols:
Protocol 3.1.1: Tier 1 - Broad Kinase Panel Screening
-
Objective: To perform a high-throughput screen against a large, diverse panel of human kinases to identify potential targets.
-
Methodology:
-
Submit this compound to a commercial service provider (e.g., Eurofins, Reaction Biology).
-
Request screening at a single, high concentration (typically 10 µM) against a panel of >300 kinases.
-
The assay is typically a radiometric ([γ-³³P]-ATP) or fluorescence-based competition assay.
-
A known pan-kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Data Analysis: Results are reported as percent inhibition relative to a DMSO control. Identify "hits" as kinases showing significant inhibition (e.g., >50%).
Protocol 3.1.2: Tier 3 - IC50 Determination for Identified Hits
-
Objective: To determine the potency of the compound against the specific kinase hits identified in Tier 1.
-
Methodology:
-
Utilize a technology like the ADP-Glo™ Kinase Assay (Promega).
-
Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM).
-
In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP with each concentration of the compound.
-
Incubate for 1 hour at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.
Parameter Description Example Value Kinase Panel Size Number of kinases in the initial screen >300 Screening Conc. Single concentration for initial screen 10 µM Hit Criteria Threshold for follow-up studies >50% Inhibition IC50 Curve Points in dose-response curve 10 Assay Technology Method for IC50 determination ADP-Glo™
Protocol 3.1.3: Tier 4 - Cellular Target Engagement
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology (Example for p38 MAPK):
-
Culture a relevant cell line (e.g., THP-1 monocytes).
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., Lipopolysaccharide, LPS) for 15-30 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Use a loading control like GAPDH or β-actin.
-
Develop the blot using chemiluminescence and image the results.
-
Data Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the ratio of phospho-p38 to total p38.
Workflow 2: COX Inhibition Profiling
This workflow is designed to assess the compound's ability to inhibit COX-1 and COX-2 enzymes.
Detailed Protocols:
Protocol 3.2.1: In Vitro COX Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Use a commercial COX (ovine/human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). This is typically a colorimetric assay that measures the peroxidase activity of COX.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add a colorimetric substrate, which is oxidized in the presence of PGG2, producing a colored product.
-
Measure absorbance at the specified wavelength (e.g., 590 nm).
-
Use Celecoxib (COX-2 selective) and SC-560 (COX-1 selective) as controls.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Parameter Description Example Control Enzyme Source Purified recombinant enzyme Ovine or Human Substrate Natural substrate for COX Arachidonic Acid Assay Type Detection method Colorimetric COX-1 Control Selective inhibitor for COX-1 SC-560 COX-2 Control Selective inhibitor for COX-2 Celecoxib
Conclusion and Future Outlook
While this compound is primarily known as a synthetic precursor, its structural similarity to a vast library of pharmacologically active pyrazole derivatives strongly suggests it possesses intrinsic biological activity.[4][5] The hypotheses presented in this guide—inhibition of protein kinases and modulation of COX enzymes—are grounded in extensive precedent from medicinal chemistry.[1][6][7] The detailed experimental workflows provide a clear, logical, and technically sound path for researchers to systematically investigate these potential mechanisms. Elucidating the core mechanism of action of this foundational molecule will not only reveal its own therapeutic potential but also provide invaluable insights for the rational design of next-generation pyrazole-based drugs.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic accessibility and versatile physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the fundamental properties, synthetic strategies, biological targets, and therapeutic applications of pyrazole-containing compounds. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols and visual guides to empower the next generation of pyrazole-based drug discovery.
Introduction: The Significance of the Pyrazole Core
Nitrogen-containing heterocycles are fundamental building blocks of life and cornerstones of synthetic therapeutic agents.[3] Among them, the pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds.[2][3] This is primarily due to its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives.[3][5]
The unique electronic and structural features of the pyrazole ring allow it to act as a versatile pharmacophore. The two nitrogen atoms provide sites for hydrogen bonding; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor.[6] This dual capacity facilitates precise interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, and its five-membered structure provides a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing target binding.[6]
The therapeutic impact of pyrazole-containing drugs is extensive, with over 40 approved by the U.S. Food and Drug Administration (FDA) for a wide array of conditions.[1][6] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticoagulant Apixaban, underscoring the scaffold's broad therapeutic utility.[1][7]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of a pyrazole derivative is intrinsically linked to its physicochemical properties, which can be finely tuned by modifying the substituents on the pyrazole core.
Key Physicochemical Characteristics:
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical stability.[5] This stability is crucial for a drug molecule to withstand metabolic processes.
-
Acidity/Basicity: Pyrazole is a weak base with a pKa of 2.5.[6] This property influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with targets.
-
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, which can influence receptor binding and pharmacokinetic properties.[5][8]
-
Lipophilicity: The overall lipophilicity of a pyrazole compound, governed by its substituents, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pyrazole core itself can act as a bioisostere for an aryl group to enhance lipophilicity.[6]
Structure-Activity Relationship (SAR) Insights:
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates. The substitution pattern on the pyrazole ring dictates its interaction with the target protein.
For instance, in the development of cannabinoid CB1 receptor antagonists, specific structural features were found to be essential for potent activity:
-
A para-substituted phenyl ring at the 5-position.[9]
-
A carboxamido group at the 3-position.[9]
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[9]
This precise substitution pattern highlights how the pyrazole scaffold serves as a template for arranging pharmacophoric elements to achieve high-affinity binding. Similarly, for inhibitors of the enzyme meprin α, the introduction of a phenyl moiety at the 3(5)-position was found to be highly favorable for inhibitory activity.[10]
The following diagram illustrates a generalized SAR logic for a pyrazole scaffold.
Caption: Generalized Structure-Activity Relationship (SAR) map for the pyrazole scaffold.
Synthetic Strategies
The synthetic accessibility of the pyrazole ring is a major reason for its prevalence in medicinal chemistry.[3] The most common and robust method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2]
Common Synthetic Routes:
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound with hydrazine. The regioselectivity of the reaction can be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[11]
-
Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated ketones or aldehydes react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[2]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is another powerful method for synthesizing pyrazoles, offering a high degree of control over the substitution pattern.
-
Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient and environmentally friendly approach to generate highly substituted pyrazole libraries for high-throughput screening.[11]
The following diagram illustrates a typical synthetic workflow for pyrazole derivatives.
Caption: General experimental workflow for the synthesis and validation of pyrazole compounds.
Therapeutic Applications & Prominent Drug Examples
The versatility of the pyrazole scaffold is reflected in the wide range of therapeutic areas where pyrazole-containing drugs have made a significant impact.
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (Target) |
| Celecoxib (Celebrex®) | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor[7][12] |
| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor[1][7] |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[1][7] |
| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist[1][4] |
| Crizotinib (Xalkori®) | Anti-cancer (NSCLC) | ALK/ROS1 Tyrosine Kinase Inhibitor[7] |
| Ruxolitinib (Jakafi®) | Myelofibrosis, Anti-cancer | JAK1/JAK2 Inhibitor[7] |
| Berotralstat (Orladeyo®) | Hereditary Angioedema | Plasma Kallikrein Inhibitor[6] |
Case Study: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The trisubstituted pyrazole core of Celecoxib is crucial for its selectivity, with the sulfonamide moiety binding to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.
The following diagram depicts the COX-2 inhibition pathway.
Caption: Mechanism of action for Celecoxib, a pyrazole-based selective COX-2 inhibitor.
Key Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general and reliable method for synthesizing a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone (an α,β-unsaturated ketone) with phenylhydrazine.
Objective: To synthesize 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole and its subsequent oxidation to 1,3,5-triphenyl-1H-pyrazole.
Materials:
-
Chalcone (1,3-diphenylprop-2-en-1-one)
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Iodine (for oxidation)
Step-by-Step Methodology:
-
Pyrazoline Synthesis (Cyclocondensation):
-
To a 100 mL round-bottom flask, add chalcone (1.0 g, 4.8 mmol), phenylhydrazine hydrochloride (0.76 g, 5.3 mmol), and sodium acetate (0.87 g, 10.6 mmol).
-
Add 30 mL of ethanol to the flask.
-
Reflux the mixture with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir. A solid precipitate of the pyrazoline product will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Oxidation to Pyrazole:
-
Dissolve the crude pyrazoline intermediate from the previous step in 20 mL of glacial acetic acid in a 50 mL round-bottom flask.
-
Add a catalytic amount of iodine (approx. 50 mg).
-
Reflux the mixture for 2 hours. The color of the reaction will change as the oxidation proceeds.
-
Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water with 5 mL of sodium thiosulfate solution (10% w/v) to quench the excess iodine.
-
The solid pyrazole product will precipitate.
-
-
Purification and Characterization (Self-Validation):
-
Purification: Collect the crude pyrazole product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Use Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compound.
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for biological screening.
-
-
Future Directions and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery.[1] Current research focuses on several key areas:
-
New Biological Targets: Exploring pyrazole derivatives as inhibitors for novel targets in oncology, neurodegenerative diseases, and infectious diseases.[8][13]
-
Bioisosteric Replacement: Utilizing the pyrazole ring as a bioisostere for other aromatic systems to improve pharmacokinetic properties and reduce off-target effects.[6]
-
Advanced Synthetic Methods: Developing more efficient, sustainable, and diverse synthetic routes to access novel pyrazole libraries.[11]
-
Fragment-Based Drug Design: Using pyrazole fragments as starting points for building potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 1,4-Dimethyl-1H-pyrazol-5-amine for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design.[1] This guide provides an in-depth exploration of 1,4-Dimethyl-1H-pyrazol-5-amine , a versatile and strategically important building block for the synthesis of potent and selective kinase inhibitors. We will delve into its reactivity, outline key synthetic strategies, and provide detailed, field-proven protocols for its application in drug discovery workflows, with a focus on targeting critical oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5]
Introduction: The Strategic Value of the Pyrazole Moiety
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The pyrazole ring system is frequently employed in this context due to its bioisosteric resemblance to purine, enabling it to act as a "hinge-binding" motif. This interaction, typically involving hydrogen bonds between the pyrazole nitrogens and the backbone of the kinase hinge region, anchors the inhibitor in the active site.[7]
This compound (Figure 1) is a particularly valuable reagent. The 5-amino group serves as a potent nucleophile and a convenient handle for introducing the pyrazole core into a larger molecular scaffold.[8] The methyl groups at the N1 and C4 positions offer several advantages:
-
Blocking Unwanted Reactivity: The N1-methyl group prevents competing N-arylation reactions, ensuring regioselective synthesis.
-
Modulating Physicochemical Properties: These methyl groups enhance lipophilicity and can improve metabolic stability and cell permeability.
-
Probing the Active Site: The C4-methyl group can make favorable van der Waals contacts within specific kinase active sites, contributing to binding affinity and selectivity.
This document will guide researchers through the effective utilization of this building block to construct sophisticated kinase inhibitor candidates.
Physicochemical Properties & Reactivity
Understanding the fundamental properties of this compound is crucial for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 3524-49-0 | [8][9] |
| Molecular Formula | C₅H₉N₃ | [8][9] |
| Molecular Weight | 111.15 g/mol | [8][9] |
| Appearance | Off-white to light yellow crystalline powder | |
| Storage | Room temperature, inert atmosphere, protected from light | [8] |
The primary site of reactivity is the exocyclic amino group at the C5 position. This group is a strong nucleophile, making it ideal for participating in reactions such as Nucleophilic Aromatic Substitution (SNAr), which is a cornerstone of many kinase inhibitor syntheses.
Application Notes: Core Synthetic Strategies
The construction of pyrazole-based kinase inhibitors typically involves a modular approach where the pyrazole core is first coupled to another heterocyclic system, followed by diversification to explore the structure-activity relationship (SAR).
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
The most direct and common method for incorporating the 1,4-dimethylpyrazol-5-amine moiety is through an SNAr reaction. In this process, the amine attacks an electron-deficient aromatic or heteroaromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group (typically a halogen).
Causality Behind the Choice: This strategy is favored for its robustness, operational simplicity, and the commercial availability of suitable electrophilic partners, such as dihalopyrimidines or dihalopyrazines. The reaction reliably forms the critical C-N bond that links the hinge-binding pyrazole to the core of the inhibitor. For instance, reacting 1,4-dimethylpyrazol-5-amine with 2,4-dichloro-5-fluoropyrimidine allows for the selective displacement of one chlorine atom, leaving the second chlorine available for subsequent functionalization via cross-coupling reactions.[3]
Caption: Workflow for SNAr coupling.
Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Once the pyrazole is attached to a core scaffold that retains a halogen handle (e.g., the product from the SNAr reaction), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing diversity. This reaction forms a carbon-carbon bond between the halo-heterocycle and an aryl or heteroaryl boronic acid/ester.
Causality Behind the Choice: Kinase inhibitors often require carefully selected aromatic or heterocyclic groups to occupy hydrophobic pockets or form specific interactions within the ATP binding site to achieve high potency and selectivity. The Suzuki reaction offers an unparalleled ability to install a vast array of these groups.[10][11] The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced pre-catalysts) and base (e.g., Na₂CO₃, K₂CO₃) is critical for achieving high yields, especially with complex, electron-rich, or sterically hindered coupling partners.[11][12][13]
Case Study: Targeting the Cell Cycle with CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a validated strategy for cancer therapy.[3][14] Many potent CDK2 inhibitors utilize a substituted aminopyrazole scaffold.[15][16][17]
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of intervention for a synthesized inhibitor.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
The following table summarizes the inhibitory activity of representative pyrazole-based compounds against key oncogenic kinases, demonstrating the potential of this scaffold.
| Compound Class | Target Kinase | Activity (IC₅₀ / Kᵢ) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 nM (Kᵢ) | [3][17] |
| Pyrazole-pyrimidine hybrid | CDK2 | 458 nM (IC₅₀) | [5] |
| Pyrazole-based hybrid | VEGFR-2 | 1.89 µM (IC₅₀) | [4][18] |
| Fused Pyrazole Derivative | VEGFR-2 | 220 nM (IC₅₀) | [19] |
| Fused Pyrazole Derivative | EGFR | 60 nM (IC₅₀) | [19] |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the key synthetic steps discussed. These procedures are designed to be robust and adaptable.
Protocol 1: Synthesis of an N-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrimidin-amine Intermediate via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a dihalopyrimidine.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
n-Butanol (n-BuOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the round-bottom flask, add this compound (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv).
-
Solvent and Base Addition: Add n-butanol to create a slurry (approx. 0.2 M concentration). Add DIPEA (2.5 equiv) to the mixture.
-
Reaction Conditions: Place the flask under an inert atmosphere. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours). The causality for monitoring is to prevent the formation of di-substituted byproducts and ensure complete conversion of the limiting reagent.
-
Workup: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Purification: Dissolve the resulting crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Final Product Synthesis
This protocol details the subsequent coupling of the chloro-pyrimidine intermediate with an arylboronic acid.
Materials:
-
N-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine (product from Protocol 1, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol %)[11]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent system: 1,4-Dioxane and Water (4:1 v/v)[12]
-
Microwave reaction vial or Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add the pyrimidine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol %), and the base (2.5 equiv).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The presence of water is often crucial for the catalytic cycle, aiding in the transmetalation step.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C using a conventional oil bath or to 120-150 °C using microwave irradiation. Microwave heating often dramatically reduces reaction times from hours to minutes.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15 min to 4 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final kinase inhibitor. The removal of residual palladium is a critical final step for any compound intended for biological testing.[11]
Caption: General synthetic workflow for pyrazole-based kinase inhibitors.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its inherent nucleophilicity allows for straightforward incorporation into heterocyclic scaffolds via robust SNAr reactions. The resulting intermediates are ripe for diversification through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. By understanding the reactivity of this pyrazole and applying the detailed protocols provided, researchers in drug development can efficiently generate libraries of novel compounds to probe kinase biology and discover next-generation therapeutics for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound , 98% , 3524-49-0 - CookeChem [cookechem.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. recipharm.com [recipharm.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Title: A Robust, Stability-Indicating RP-HPLC Method for the Development and Validation of Pyrazoline Derivatives
An Application Note and Protocol from a Senior Application Scientist
Abstract
Pyrazoline derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. As novel pyrazoline candidates advance through the drug development pipeline, the need for a robust, accurate, and reliable analytical method for their quantification and stability assessment is paramount. This guide provides a comprehensive framework for developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for pyrazoline derivatives, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3]. We will explore the causal relationships behind chromatographic choices, from column and mobile phase selection to forced degradation studies, culminating in a detailed validation protocol.
Introduction: The Analytical Challenge of Pyrazolines
The core structure of pyrazoline is a five-membered heterocycle with two adjacent nitrogen atoms. The diverse pharmacological potential of these molecules stems from the ease of substitution at various positions on the pyrazoline ring, leading to a wide range of physicochemical properties[1]. This structural diversity, while beneficial pharmacologically, presents an analytical challenge. A successful HPLC method must be able to resolve the parent analyte from process-related impurities and, critically, from degradation products that may form under stress conditions.
The primary goal is to develop a stability-indicating method , which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation[4]. This guide will walk you through a logical, science-driven workflow to achieve this goal.
The Method Development Workflow
A systematic approach to method development saves time and resources while ensuring a robust final method. The process begins with understanding the analyte and logically progresses through screening, optimization, and stress testing.
Caption: A logical workflow for RP-HPLC method development and validation.
Analyte Characterization & Initial Conditions
Expertise in Action: Before the first injection, understanding your molecule is key. Pyrazoline derivatives are generally polar compounds[5]. Their solubility in common HPLC solvents like methanol (MeOH) and acetonitrile (ACN) should be confirmed. A critical first step is determining the maximum UV absorbance wavelength (λmax). This can be done by running a UV scan of the analyte dissolved in the mobile phase. Many pyrazoline derivatives exhibit strong absorbance in the 200-400 nm range[3][5]. For instance, one reported method successfully used a detection wavelength of 206 nm[6][7][8].
Stationary Phase Selection: The workhorse of RP-HPLC, the C18 (octadecylsilane) column, is the logical starting point for most pyrazoline derivatives due to their moderate polarity[9]. A standard dimension like 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure[6][7].
Mobile Phase Selection: The mobile phase manipulates the retention and elution of the analyte. A mixture of an aqueous phase and an organic modifier is standard for RP-HPLC[10].
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity.
-
Aqueous Phase: Using acidified water, often with 0.1% Trifluoroacetic Acid (TFA) or formic acid, is crucial. This suppresses the ionization of any acidic or basic functional groups on the pyrazoline molecule, leading to sharper, more symmetrical peaks and consistent retention times[3][6].
A good starting point is an isocratic elution with a simple mobile phase composition, which can be optimized later.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Excellent retention for moderately polar compounds like pyrazolines[9]. |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% TFA | ACN provides good peak shape. TFA controls ionization for better symmetry[3][6]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure[5]. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer[5]. |
| Detection Wavelength | Determined by UV Scan (e.g., 206 nm, 333 nm) | Ensures maximum sensitivity for the analyte[3][5]. |
| Injection Volume | 5-20 µL | A small volume minimizes peak distortion (band broadening). |
Method Optimization
Once initial peaks are obtained, the goal is to achieve a symmetric peak (tailing factor ~1.0-1.2) with a reasonable retention time (typically 3-10 minutes).
-
Organic Ratio: If the peak elutes too early, decrease the percentage of the organic solvent (ACN/MeOH). If it elutes too late or is too broad, increase the organic percentage.
-
Gradient Elution: If a single isocratic ratio fails to elute all compounds of interest (parent drug and degradants) with good resolution, a gradient elution is necessary. This involves changing the mobile phase composition over time, typically by increasing the organic solvent percentage[4].
-
pH Adjustment: The pH of the mobile phase is a powerful tool. For pyrazolines with ionizable groups, adjusting the pH can dramatically change retention time and peak shape. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to ensure it is in a single ionic form.
Protocol 1: Stability-Indicating Method Development via Forced Degradation
Trustworthiness Through Stress: The purpose of a forced degradation study is to intentionally stress the analyte to produce potential degradants[11][12]. A successful stability-indicating method must be able to separate the main analyte peak from all degradation product peaks, demonstrating specificity[4].
Procedure:
-
Prepare a stock solution of the pyrazoline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
-
Expose aliquots of this stock solution to the stress conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the parent compound.
-
After the specified time, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).
-
Dilute all samples, including a non-degraded control, to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC using the optimized method. The chromatograms should show a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60 °C | Tests for susceptibility to degradation in acidic environments[4][11]. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60 °C | Tests for lability in alkaline conditions, common for esters/amides[4][11]. |
| Oxidation | 3-6% H₂O₂ | 24 hours at room temp. | Simulates oxidative degradation. Pyrazoline rings can oxidize to pyrazoles[13]. |
| Thermal | 80 °C (in oven) | 48 hours (solid & solution) | Evaluates intrinsic thermal stability[11]. |
| Photolytic | Direct Sunlight / ICH Photostability Chamber | 24-48 hours | Assesses sensitivity to light, a key packaging consideration[4]. |
Protocol 2: Method Validation According to ICH Q2(R1)
Method validation provides documented evidence that the procedure is suitable for its intended purpose[14]. The following parameters are essential for ensuring the integrity of analytical data.
Caption: Interrelationship of key ICH Q2(R1) validation parameters.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity of analyte must pass. No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.998[6]. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery. |
| Precision (% RSD) | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%[5]. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (tailing factor, plate count) must pass. RSD of results ≤ 2.0%. |
Linearity
-
Prepare a stock solution of the pyrazoline reference standard.
-
Perform serial dilutions to create at least five concentration levels across the desired range (e.g., 50, 80, 100, 120, 150 µg/mL)[5].
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Accuracy (Recovery)
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results of each study.
Robustness
Introduce small, deliberate changes to the method parameters one at a time. Analyze the system suitability of the resulting chromatograms.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., ACN 48% and 52%).
-
Column Temperature: ± 5 °C.
Common Issues and Troubleshooting
Even a well-developed method can encounter problems. A systematic approach is key to resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Blockage in guard column, column frit, or tubing. Particulate matter in sample. | Reverse flush the column (disconnect from detector). Filter all samples and mobile phases. Replace in-line filters[15]. |
| Peak Tailing | Secondary interactions with active silanols on the column. Column degradation. Mismatched sample solvent. | Ensure mobile phase pH is appropriate. Use a newer column. Dissolve the sample in the mobile phase[15]. |
| Shifting Retention Times | Change in mobile phase composition or flow rate. Column temperature fluctuation. Column degradation. | Prepare fresh mobile phase. Check pump for leaks or bubbles. Use a column oven. Equilibrate the column properly before injection[15][16]. |
| Noisy Baseline | Air bubbles in the system. Contaminated mobile phase. Detector lamp failing. | Degas the mobile phase thoroughly. Use high-purity HPLC-grade solvents. Check lamp energy/hours and replace if necessary[15][17]. |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the development and validation of a robust, stability-indicating RP-HPLC method for pyrazoline derivatives. By starting with a thorough understanding of the analyte, employing a logical optimization workflow, and performing rigorous validation as per ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This is crucial for supporting drug discovery, development, and quality control activities in the pharmaceutical industry.
References
- 1. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcpa.in [ijcpa.in]
- 6. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
- 9. benchchem.com [benchchem.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
- 15. labcompare.com [labcompare.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
Introduction: The Significance of Rigorous Pyrazole Characterization
An Application Guide to the Analytical Characterization of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1] Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antimicrobials.[2][3] The biological activity of these compounds is intimately linked to their precise chemical structure, including the substitution pattern on the pyrazole ring, isomeric purity, and three-dimensional conformation.[4] Consequently, the unambiguous analytical characterization of pyrazole derivatives is not merely a procedural step but a critical foundation for successful drug discovery and development, ensuring safety, efficacy, and regulatory compliance.[5]
This comprehensive guide provides detailed application notes and validated protocols for the essential analytical techniques used to characterize pyrazole compounds. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, guiding researchers in making informed decisions to build a complete and robust analytical profile for their molecules of interest.
The Integrated Analytical Workflow
A comprehensive characterization of a novel pyrazole compound is a multi-faceted process. It begins with preliminary techniques to confirm the presence of key functional groups and assess purity, and progresses to sophisticated methods for complete structural elucidation and stereochemical assignment. The following workflow illustrates a logical and efficient approach.
Caption: Integrated workflow for pyrazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the structural elucidation of pyrazole derivatives in solution.[6] It provides detailed information about the molecular structure by mapping the chemical environment of NMR-active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
-
¹H NMR Spectroscopy: This is the first-line experiment for determining the proton framework. The chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number and spatial relationship of neighboring protons.[6] For a typical pyrazole ring, the protons appear in distinct regions of the spectrum, providing initial structural hypotheses.[7] A key challenge can be the N-H proton, which may appear as a broad signal or be absent due to chemical exchange with the solvent or trace amounts of water.[8]
-
¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule and information on their chemical nature (aliphatic, aromatic, carbonyl, etc.).[9]
-
2D NMR Techniques (COSY, HSQC, HMBC): For complex pyrazole derivatives or when isomers are possible, 1D NMR spectra can be insufficient for unambiguous assignment. Advanced 2D NMR experiments are crucial for establishing definitive connectivity.[6]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for piecing together the complete molecular skeleton and assigning quaternary carbons.[8]
-
Caption: Decision workflow for NMR structural elucidation.
Data Presentation: Typical NMR Data
The following table provides illustrative NMR data for a simple pyrazole derivative, 1-methylpyrazole, in CDCl₃.[7]
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H3 | ~7.5 | Doublet (d) | ~1.8 |
| ¹H | H5 | ~7.4 | Doublet (d) | ~2.3 |
| ¹H | H4 | ~6.2 | Triplet (t) | ~2.1 |
| ¹H | N-CH₃ | ~3.9 | Singlet (s) | - |
| ¹³C | C3 | ~138.7 | - | - |
| ¹³C | C5 | ~129.2 | - | - |
| ¹³C | C4 | ~105.4 | - | - |
| ¹³C | N-CH₃ | ~39.1 | - | - |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and apply a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS): Confirming Mass and Formula
Application Note
Mass spectrometry is a cornerstone technique for determining the molecular weight (MW) and elemental composition of pyrazole compounds.[6] It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
-
Ionization Techniques: The choice of ionization method is critical.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile pyrazoles. It typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, directly providing molecular weight information with minimal fragmentation.
-
Electron Impact (EI): A hard ionization technique used for more volatile and thermally stable compounds. It imparts significant energy, leading to extensive and reproducible fragmentation patterns that can serve as a molecular fingerprint and provide structural clues.[10][11]
-
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive method for confirming a compound's molecular formula. By measuring the m/z to a high degree of accuracy (typically <5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[6] This is a self-validating step that provides high confidence in the compound's identity.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (e.g., 0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6] The solvent should be compatible with both the HPLC mobile phase and the MS ionization source. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. Select the appropriate ionization mode (e.g., ESI positive). Optimize source parameters (capillary voltage, gas flow rates, temperature) by infusing a small amount of the sample directly into the source to maximize the signal of the ion of interest (e.g., [M+H]⁺).
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a broad mass range to detect the molecular ion and any potential impurities or adducts.
-
LC-MS: Inject the sample into an HPLC system coupled to the mass spectrometer. This allows for the separation of components before they enter the mass spectrometer, providing both retention time and mass data.
-
Tandem MS (MS/MS): For structural elucidation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This fragmentation pattern can be used to confirm the structure.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. While it does not provide the detailed connectivity information of NMR, it serves as an excellent verification tool to confirm the presence of expected functional groups and the absence of starting materials. The resulting spectrum is a unique "fingerprint" for the compound.[2] For pyrazoles, key characteristic bands include N-H stretching, aromatic C-H stretching, and C=N and C=C stretching of the heterocyclic ring.[12][13][14]
Data Presentation: Characteristic FTIR Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| C=N Stretch | 1580 - 1620 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Strong |
Note: Frequencies can vary based on substitution and solid-state effects like hydrogen bonding.[14]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol and taking a background scan. Place a small amount (a few milligrams) of the solid pyrazole sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.[7]
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is automatically ratioed against the background spectrum. Label the major peaks and compare them to expected values for pyrazole structures.
Chromatographic Techniques: Assessing Purity and Resolving Mixtures
Application Note
Chromatography is essential for separating the target pyrazole compound from impurities, unreacted starting materials, and potential isomers. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment and quantification of pharmaceutical compounds, including most pyrazole derivatives.
-
Causality of Method Choices:
-
Mode: Reversed-Phase (RP-HPLC) is the dominant mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This is effective for the wide range of polarities encountered in pyrazole derivatives.[15][16]
-
Column: A C18-bonded silica column is the workhorse for RP-HPLC, offering excellent resolving power and stability. Columns with 3 or 5 µm particle sizes are common.[17]
-
Mobile Phase: The ratio of organic solvent to water is adjusted to control the retention time. Adding a buffer (e.g., phosphate) or an acid (e.g., formic or trifluoroacetic acid) is critical for controlling the ionization state of acidic or basic pyrazoles, which ensures sharp, symmetrical peaks.[16][18]
-
Detection: A UV-Vis detector is most common, as the aromatic pyrazole ring typically possesses a chromophore that absorbs UV light.[15] The detection wavelength is set at the λmax of the analyte for maximum sensitivity.
-
Caption: A systematic workflow for HPLC method development.
Protocol: RP-HPLC Method Development
-
Analyte Information Gathering: Determine the solubility of the pyrazole compound. Record its UV spectrum to find the wavelength of maximum absorbance (λmax).[19]
-
Initial Setup:
-
Column: Select a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A: Water with 0.1% formic acid. Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: Set to 1.0 mL/min.
-
Detector: Set the UV detector to the predetermined λmax.
-
-
Scouting Gradient Run: Perform a broad gradient run (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution conditions and overall purity profile.
-
Method Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any impurities.[18] For simple mixtures, an isocratic (constant mobile phase composition) method may be developed for faster run times. Aim for a resolution (Rs) of >1.5 between adjacent peaks.
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[17][20]
Gas Chromatography (GC)
GC is the preferred method for volatile and thermally stable pyrazoles. It offers extremely high resolving power, making it particularly effective for separating regioisomers that may be difficult to resolve by HPLC.[5] Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and identification in a single run. The choice of a mid-polar stationary phase (e.g., DB-5ms) is often a good starting point for pyrazole isomer separation.[5]
Single-Crystal X-ray Crystallography: The Absolute Structure
Application Note
While NMR provides the constitutional structure (atom-to-atom connectivity), single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule as it exists in the solid state.[4] It is the gold standard for:
-
Confirming Connectivity: It provides definitive proof of the molecular structure, resolving any ambiguities from spectroscopic data.
-
Determining Stereochemistry: It can determine the absolute configuration of chiral centers.
-
Analyzing Intermolecular Interactions: It reveals how molecules pack in a crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions that are crucial for understanding physical properties and for drug design.[4][21]
This technique is indispensable for establishing structure-activity relationships (SAR) by providing a precise picture of the molecule that interacts with a biological target.[4]
Protocol: Key Steps in X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. A single, high-quality crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically ~100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in an X-ray beam and recording the diffraction pattern on a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The final output is a detailed 3D model of the molecule.[21]
Conclusion
The analytical characterization of pyrazole compounds is a systematic process that relies on the strategic integration of multiple techniques. FTIR and chromatography provide rapid and reliable information on functional groups and purity. Mass spectrometry confirms the molecular weight and elemental formula, providing a high degree of confidence in the compound's identity. NMR spectroscopy serves as the primary tool for elucidating the detailed molecular connectivity in solution. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By employing this multi-technique approach, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the quality, identity, and structural integrity of their pyrazole compounds, paving the way for further investigation and development.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. ijcpa.in [ijcpa.in]
- 21. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dimethyl-1H-pyrazol-5-amine in Coordination Chemistry
Introduction: Unveiling the Potential of 1,4-Dimethyl-1H-pyrazol-5-amine as a Versatile Ligand
Pyrazole-based ligands have emerged as crucial building blocks in the field of coordination chemistry, offering a rich tapestry of structural diversity and reactivity.[1][2] Their unique electronic properties and versatile coordination modes have led to their application in catalysis, materials science, and as therapeutic agents.[1][3] Within this fascinating class of compounds, this compound presents itself as a ligand of significant interest. Its structure, featuring a five-membered ring with two adjacent nitrogen atoms, allows for various coordination behaviors, including monodentate, bidentate, and bridging modes.[1] The presence of methyl groups at the 1 and 4 positions, along with an amine group at the 5-position, introduces specific steric and electronic characteristics that can be exploited to fine-tune the properties of the resulting metal complexes.
This guide provides a comprehensive overview of this compound as a ligand, from its synthesis and characterization to its application in the formation of coordination complexes. Detailed protocols for the synthesis of the ligand and a representative metal complex are provided, along with methods for their characterization. These notes are intended for researchers and scientists in academia and industry, including those in drug development, who are interested in exploring the potential of this versatile ligand.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several routes, with a common method involving the cyclization of appropriate precursors. One established method involves the reaction of a β-ketonitrile with a hydrazine derivative. For substituted pyrazoles, multi-step syntheses are often employed to introduce the desired functional groups at specific positions on the pyrazole ring.[4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [5] |
| Molecular Weight | 111.15 g/mol | [5] |
| Appearance | Off-white to yellow solid | - |
| Storage | Room temperature, protected from light and moisture, under inert gas | [5] |
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a dimethyl-substituted aminopyrazole, which can be adapted for this compound. The synthesis of many pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] For 5-aminopyrazoles, a common precursor is a β-ketonitrile.[4]
Materials:
-
Appropriate β-ketonitrile precursor
-
Methylhydrazine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
30% Sodium Hydroxide solution
-
Isopropanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer and a reflux condenser, add methylhydrazine and anhydrous ethanol.
-
While stirring, add the β-ketonitrile precursor.
-
Adjust the pH of the mixture to approximately 2.5 with concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After the reaction is complete, cool the mixture.
-
Add 30% sodium hydroxide solution to adjust the pH to around 13.
-
Cool the mixture to induce precipitation of the product.
-
Filter the crude product and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from isopropanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the two methyl groups and the amine protons, as well as the proton on the pyrazole ring.
-
FTIR: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the amine group, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Coordination Chemistry of this compound
The coordination chemistry of pyrazole-derived ligands is extensive, with the nitrogen atoms of the pyrazole ring acting as excellent donors to a wide range of metal ions.[7][8] The coordination mode of this compound is expected to be influenced by the steric hindrance of the methyl groups and the electronic contribution of the amine group.
Potential Coordination Modes:
The N-methylation at the 1-position generally directs coordination to the N2 nitrogen of the pyrazole ring. The amine group at the 5-position can also participate in coordination, leading to the formation of a stable five-membered chelate ring with a metal center. Furthermore, the pyrazole ring can act as a bridge between two metal centers.
Application Note 1: Synthesis of a Representative Metal Complex
This section provides a protocol for the synthesis of a generic transition metal complex with this compound. The synthesis of copper(II) complexes with pyrazole-based ligands is well-documented and often proceeds by reacting a copper(II) salt with the ligand in a suitable solvent.[9]
Protocol 2: Synthesis of a Generic M(II)-bis(this compound) Dichloride Complex (M = Cu, Co, Ni)
Materials:
-
This compound (2 mmol)
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol)
-
Ethanol
-
Round-bottom flask (100 mL)
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve the metal(II) chloride (1 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve this compound (2 mmol) in 20 mL of ethanol.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or gently reflux for 2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and if necessary, place it in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator under vacuum.
Application Note 2: Characterization of the Metal Complex
The synthesized metal complex should be thoroughly characterized to confirm its identity and purity.
Protocol 3: Spectroscopic and Structural Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal ion.
-
Methodology: Record the IR spectra of the free ligand and the metal complex using KBr pellets in the 4000–400 cm⁻¹ range.[10]
-
Expected Observations: A shift in the vibrational frequencies of the N-H and C=N bands of the pyrazole ring upon coordination to the metal center. New bands in the low-frequency region may appear, corresponding to M-N vibrations.
2. UV-Visible (Electronic) Spectroscopy:
-
Purpose: To study the electronic transitions and infer the coordination geometry of the metal center.
-
Methodology: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the absorption spectrum.[10]
-
Expected Observations: The appearance of d-d transition bands in the visible region for transition metal complexes, which are indicative of the coordination environment around the metal ion.
3. ¹H NMR Spectroscopy:
-
Purpose: To probe the ligand environment in the complex.
-
Methodology: Record the ¹H NMR spectrum of the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Observations: Shifts in the proton signals of the ligand upon coordination. Broadening of the signals may be observed for paramagnetic complexes.
4. Single-Crystal X-ray Diffraction:
-
Purpose: To obtain the definitive three-dimensional structure of the complex.
-
Methodology: Grow suitable single crystals of the compound, often by slow evaporation of a solvent from a saturated solution of the complex.[10]
-
Expected Outcome: Detailed information on bond lengths, bond angles, and the overall coordination geometry of the metal center.
Potential Applications and Future Outlook
The coordination complexes of this compound hold promise in various fields:
-
Catalysis: Pyrazole-based complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions and oxidations.[1][3] The specific substitution pattern of this ligand could lead to catalysts with unique selectivity and efficiency.
-
Bioinorganic Chemistry and Drug Development: Many biologically active compounds and drugs contain the pyrazole moiety.[1][9] Metal complexes of pyrazole derivatives have been investigated for their anticancer and antimicrobial properties.[9][11] The amine functionality of this compound provides a handle for further derivatization to enhance biological activity. This ligand serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[5]
-
Materials Science: Pyrazole ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, and porous properties.[1] The bifunctional nature of this compound makes it a potential candidate for the design of novel coordination polymers.
The continued exploration of the coordination chemistry of this compound is expected to yield novel complexes with exciting properties and applications. Further research into its coordination with a wider range of metals and the catalytic and biological evaluation of the resulting complexes will undoubtedly expand its utility in various scientific disciplines.
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Pyrazole-Derived Anticancer Agents
Abstract
The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent anticancer agents that target diverse and critical cellular pathways.[1][2][3] The successful preclinical evaluation of these novel chemical entities hinges on a systematic and robust characterization of their biological activity. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of pyrazole-derived compounds using a tiered suite of cell-based assays. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. This document details methodologies for primary cytotoxicity screening (MTT assay), elucidation of cell death mechanisms (Annexin V/PI staining and Caspase-3/7 activity), cell cycle analysis (Propidium Iodide staining), and target pathway modulation (Western Blotting). By integrating these assays, researchers can build a comprehensive profile of their pyrazole compounds, accelerating their journey from bench to potential clinical application.
The Pyrazole Scaffold: A Versatile Core for Targeting Cancer
Pyrazole derivatives form the basis of numerous FDA-approved drugs and clinical candidates, largely due to their ability to act as bioisosteres for other functional groups and their capacity for precise, multi-point interactions with protein targets.[4] In oncology, these compounds have been successfully developed as inhibitors of various protein kinases that are fundamental to cancer cell proliferation, survival, and angiogenesis.[2]
Key kinase families targeted by pyrazole derivatives include:
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, inhibitors of CDK2, CDK4, and CDK6 can induce cell cycle arrest and are a major focus for pyrazole-based therapeutics.[5][6][7][8][9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR-2, pyrazole compounds can block angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10][11][12]
-
Epidermal Growth Factor Receptors (EGFRs): Targeting EGFR can halt signaling pathways that drive proliferation in many cancer types.[13][14]
-
BCR-ABL Kinase: Specific pyrazole derivatives have been designed to inhibit the fusion protein BCR-ABL, the hallmark of chronic myeloid leukemia (CML).[15][16]
Caption: The versatile pyrazole core targets multiple oncogenic kinases.
A Tiered Strategy for In Vitro Characterization
A logical, tiered approach is essential for efficiently characterizing novel compounds. This strategy uses a broad, high-throughput assay to first identify active compounds and determine potency, followed by more complex, lower-throughput assays to dissect the specific mechanism of action. This workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for characterizing pyrazole anticancer agents.
Tier 1: Assessing Cytotoxicity with the MTT Assay
The first critical question is whether the pyrazole compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Principle of Causality: This assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in living, metabolically functioning cells. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Expert Insight: Always include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and an "untreated control" (medium only). This is critical to ensure the observed effects are due to the compound and not the solvent.[19]
-
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effect.[20]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[18][19]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Trustworthiness Check: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan, which is critical for accurate absorbance readings.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Presentation & Analysis
The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 1 | 0.875 | 70% |
| 5 | 0.625 | 50% |
| 10 | 0.313 | 25% |
| 50 | 0.125 | 10% |
Tier 2: Elucidating the Mechanism of Cell Death
Once a compound is confirmed to be cytotoxic, the next step is to determine how it induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis. Most targeted anticancer agents are designed to induce apoptosis.
Method 1: Annexin V / Propidium Iodide (PI) Staining
Principle of Causality: This flow cytometry-based assay precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. It relies on two key events:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[21]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the membrane becomes permeable, allowing PI to enter and intercalate with DNA, emitting a strong red fluorescence.
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
-
Cell Treatment: Seed and treat cells with the pyrazole compound (at concentrations around its IC₅₀) for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Expert Insight: The binding of Annexin V to PS is calcium-dependent. Therefore, using a calcium-containing binding buffer is absolutely essential for this assay to work.[22]
-
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[23]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Do not wash cells after staining, as this can disrupt the binding.
Method 2: Caspase-3/7 Activity Assay
Principle of Causality: This assay provides orthogonal validation of apoptosis by directly measuring the activity of key executioner caspases. Caspases-3 and -7 are proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent, "add-mix-measure" method. It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24][25] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal that is proportional to the amount of active caspase-3/7.[24][26]
-
Assay Setup: Plate cells in a white-walled 96-well plate (for luminescence) and treat with the pyrazole compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[27] Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture volume).[26][28]
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1 to 3 hours.[26][28]
-
Measurement: Read the luminescence using a plate-reading luminometer.
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | 1,500 | 1.0 |
| Compound (5 µM) | 18,000 | 12.0 |
| Positive Control | 22,500 | 15.0 |
Tier 2: Cell Cycle Analysis
For pyrazole derivatives designed as CDK inhibitors, a primary mechanism of action is inducing cell cycle arrest. Flow cytometry analysis of cellular DNA content is the gold-standard method for quantifying the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[29]
Principle of Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalator, meaning it binds to DNA in a proportional manner. Therefore, cells in the G2/M phase, which have twice the DNA content of G0/G1 cells, will exhibit twice the PI fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. To allow PI access to the nucleus, cells must first be fixed and permeabilized (commonly with cold ethanol).[30]
-
Cell Treatment: Treat cells with the pyrazole compound for a duration relevant to the cell cycle length (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization and centrifugation (200 x g, 5 min).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping.[30] Fix for at least 2 hours at 4°C. Cells can be stored in ethanol for weeks.[30]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Trustworthiness Check: RNase A treatment is essential. PI can also bind to double-stranded RNA, and failure to remove it will result in inaccurate DNA content measurements and poor histogram resolution.[30]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[30]
-
Analysis: Analyze by flow cytometry. Acquire data for at least 10,000 events per sample for robust statistical analysis.
| Cell Cycle Phase | Vehicle Control (%) | Compound (5 µM) (%) |
| G0/G1 | 55 | 75 |
| S | 30 | 10 |
| G2/M | 15 | 15 |
Tier 3: Target Pathway Modulation by Western Blot
The final step is to confirm that the compound engages its intended target and modulates the downstream signaling pathway. Western blotting is a powerful technique to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins.[31][32]
Example Application (CDK Inhibitor):
-
Target: CDK4/6.
-
Mechanism: CDK4/6 complexes phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylated Rb (p-Rb) releases the E2F transcription factor, allowing the cell to progress from G1 to S phase.[6]
-
Expected Outcome: A potent pyrazole-based CDK4/6 inhibitor should decrease the level of p-Rb.[5]
Protocol: General Western Blotting
-
Protein Extraction: Treat cells with the compound for a short duration (e.g., 2-6 hours) to observe signaling changes. Lyse cells in 1X SDS sample buffer containing protease and phosphatase inhibitors.[33]
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.[33]
-
Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[33]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[34]
-
Self-Validating System: Probe separate blots or strip and re-probe the same blot for:
-
Phospho-Rb (p-Rb): To detect the effect of the inhibitor.
-
Total Rb (t-Rb): To ensure changes in p-Rb are not due to changes in total protein level.
-
Loading Control (e.g., GAPDH, β-Actin): To confirm equal protein loading across all lanes.
-
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.[34]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[34] Detect the signal using X-ray film or a digital imager.
Conclusion
The evaluation of novel pyrazole-derived anticancer agents requires a multi-faceted approach. By systematically applying the tiered assay system detailed in these notes—from broad cytotoxicity screening to specific mechanistic and target validation studies—researchers can build a robust, self-validating data package. This comprehensive characterization is fundamental to understanding a compound's therapeutic potential and provides the critical insights necessary to drive the development of the next generation of targeted cancer therapies.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. scispace.com [scispace.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 26. promega.com [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. promega.com [promega.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 31. medium.com [medium.com]
- 32. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. CST | Cell Signaling Technology [cellsignal.com]
Spectroscopic Analysis of 1,4-Dimethyl-1H-pyrazol-5-amine: A Detailed Guide for Researchers
Introduction
Substituted pyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure. Therefore, precise and unambiguous structural elucidation is a cornerstone of research and development in these fields. 1,4-Dimethyl-1H-pyrazol-5-amine (CAS No. 3524-49-0), with a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol , is a key intermediate in the synthesis of various high-value molecules, particularly kinase inhibitors.[2] This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering field-proven protocols and in-depth interpretation of the spectral data.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected signals in both NMR and IR spectra.
Diagram: Molecular Structure of this compound
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and troubleshoot common and unexpected side reactions. Drawing from established literature and extensive experience, this resource provides in-depth technical guidance in a direct question-and-answer format to address specific challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1][2] Controlling this selectivity is critical as different regioisomers can exhibit vastly different biological and physical properties.[2]
Several factors govern the regiochemical outcome:
-
Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial attack by the most nucleophilic nitrogen of the hydrazine.[1][2] For instance, an electron-withdrawing group (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, thereby favoring attack at the less sterically encumbered site.[1]
-
Reaction Conditions: Solvent, temperature, and pH are critical parameters that can dramatically influence regioselectivity.[1] For example, acidic conditions can protonate the more basic nitrogen atom of a substituted hydrazine, altering its nucleophilicity and potentially reversing the regioselectivity compared to neutral conditions.[3]
Troubleshooting Strategies:
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity. While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4] This is attributed to the ability of these solvents to form hydrogen bonds and influence the stability of the reaction intermediates.
-
pH Control: Carefully controlling the pH of the reaction mixture can be a powerful tool. In the Knorr pyrazole synthesis, acid catalysis is often employed.[5] The pH can influence the rate-determining step and the nature of the intermediates formed.[6][7] Experimenting with catalytic amounts of different acids (e.g., acetic acid, sulfuric acid) or bases can alter the isomeric ratio.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Q2: I am observing a significant amount of an unexpected side product with a mass corresponding to a bis-pyrazole. What is the likely cause and how can I prevent it?
A2: The formation of bis-pyrazole derivatives is a known side reaction, particularly when using pyrazolones as starting materials or under specific reaction conditions.[8][9] One common pathway involves the reaction of a pyrazolone with an aldehyde, leading to the formation of a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative.[8] Another route can involve the dimerization or further reaction of intermediates.[10][11]
Potential Causes and Solutions:
-
Reactive Intermediates: Highly reactive intermediates or starting materials, such as 4-formylpyrazoles, can undergo further condensation reactions.[11]
-
Stoichiometry: An incorrect stoichiometry of reactants, particularly an excess of the pyrazolone or hydrazine starting material, can favor the formation of bis-pyrazoles.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes lead to the formation of these dimeric species.
Preventative Measures:
-
Control Stoichiometry: Ensure precise control over the molar ratios of your reactants. A slight excess of the limiting reagent can sometimes be beneficial, but large excesses should be avoided.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the desired product is formed, minimizing the formation of side products.[12]
-
Purification: If bis-pyrazole formation is unavoidable, purification is necessary. Column chromatography is often effective for separating the desired monomeric pyrazole from the higher molecular weight bis-pyrazole.[13]
Q3: My reaction is sluggish, and I'm getting a low yield of the desired pyrazole. What are some common reasons for poor conversion?
A3: Low yields in pyrazole synthesis can be attributed to a variety of factors, ranging from the quality of starting materials to suboptimal reaction conditions.[12]
Troubleshooting Low Yield:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to the formation of undesired side products.[12] Hydrazine and its derivatives can be particularly susceptible to oxidation.
-
Recommendation: Ensure the purity of your starting materials. Purify them by distillation or recrystallization if necessary. Store hydrazines under an inert atmosphere.
-
-
Reaction Kinetics: The reaction may be inherently slow under the chosen conditions.
-
Recommendation: Consider increasing the reaction temperature, but be mindful of potential side reactions. The use of a catalyst, such as a Lewis acid or a Brønsted acid, can significantly accelerate the reaction rate.[5][14] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[15]
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[12]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress by TLC or HPLC.[12] If the reaction has stalled, a fresh portion of a reactant or catalyst might be needed.
-
In-Depth Troubleshooting Guides
Issue 1: Formation of Pyrazole N-oxides
A less common but problematic side reaction is the formation of pyrazole N-oxides. These can arise if oxidizing agents are present or if the reaction conditions inadvertently promote oxidation.[18]
Mechanism of Formation: The nitrogen atoms of the pyrazole ring can be susceptible to oxidation, leading to the formation of an N-oxide. This is more likely to occur with certain starting materials or in the presence of specific reagents. For example, some synthetic routes to energetic materials intentionally create N-oxides to improve properties.[18][19]
Diagnostic Protocol:
-
Mass Spectrometry (MS): The most direct way to identify a pyrazole N-oxide is through mass spectrometry. The molecular ion peak (M+) will be 16 mass units higher than that of the expected pyrazole product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will show shifts in the signals of the ring protons and carbons due to the electronic effect of the N-oxide group.[20]
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if using sensitive reagents.
-
Purify Reagents: Ensure that starting materials and solvents are free from oxidizing impurities.
-
Avoid Oxidizing Conditions: Be mindful of any reagents or catalysts that could have oxidizing properties.
Issue 2: Side Reactions Involving Activated Methylene Groups
In some pyrazole syntheses, particularly those involving starting materials with activated methylene groups (e.g., 3-methyl-1-phenyl-5-pyrazolone), side reactions can occur at this position.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions at activated methylene groups.
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent can be a powerful tool for controlling the regioselectivity of pyrazole synthesis. The following table illustrates the effect of different solvents on the isomeric ratio in a representative reaction.
| Solvent | Dielectric Constant (ε) | Isomer Ratio (A:B) | Reference |
| Ethanol | 24.5 | ~1:1.3 | |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >99:1 |
Note: Isomer ratios are highly substrate-dependent. This table serves as a general guide.
Experimental Protocol: Purification of Pyrazoles
Effective purification is crucial for obtaining a high-purity pyrazole product, free from side products and unreacted starting materials.
1. Column Chromatography:
This is the most common and effective method for separating pyrazole isomers and other impurities.[13]
-
Stationary Phase: Silica gel is typically used. For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine or ammonia in methanol.[21]
-
Mobile Phase: A gradient of non-polar and polar solvents is commonly employed. A good starting point is a mixture of hexanes and ethyl acetate. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude pyrazole product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
2. Recrystallization:
If the pyrazole product is a solid, recrystallization can be an effective purification method, particularly for removing small amounts of impurities.[21]
-
Solvent Selection: The ideal solvent is one in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[21]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
3. Acid-Base Extraction:
The basic nature of the pyrazole ring can be exploited for purification.[21][22]
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Collect the purified pyrazole by filtration or by separating and evaporating the organic layer.
-
Logical Diagram: Decision-Making for Purification Strategy
Caption: Decision tree for selecting a suitable purification method for pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Aryl Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the crucial C(aryl)-N(pyrazole) bond. N-aryl pyrazoles are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from low yields to poor regioselectivity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues in your reaction, rationally select conditions, and ultimately optimize your synthetic route.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during N-aryl pyrazole synthesis in a direct question-and-answer format.
Q1: My N-arylation reaction is not proceeding, or the yield is extremely low. What are the first parameters I should check?
A: When an N-arylation reaction fails, a systematic approach is crucial. The issue typically lies within one of four areas: the catalyst system, the reaction conditions (base/solvent), the starting materials' integrity, or inherent substrate reactivity.
Initial Diagnostic Steps:
-
Verify Starting Material Quality: Ensure your pyrazole, aryl halide, and reagents are pure and dry. Organometallic cross-coupling reactions are notoriously sensitive to moisture and oxygen.[1] Solvents should be anhydrous and properly degassed.
-
Assess the Catalyst's Health: If you are not using a pre-formed, air-stable precatalyst, the active Pd(0) species may not be forming efficiently. Palladium(II) sources like Pd(OAc)₂ can be unreliable.[1] Ensure your catalyst and ligands have not degraded during storage.
-
Check the Base: The base is not just a proton scavenger; it's integral to the catalytic cycle. Ensure you are using an anhydrous base and that its strength is appropriate for your substrate. If your pyrazole is weakly acidic, a stronger base may be required to facilitate deprotonation.
If these initial checks do not reveal an obvious issue, a systematic optimization is necessary.
References
Technical Support Center: A Researcher's Guide to Preventing Pyrazole Compound Degradation
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with pyrazole compounds. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of your pyrazole compounds, thereby enhancing the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my biological assays. Could the degradation of my pyrazole compound be the culprit?
A: Absolutely. Inconsistent results in biological assays are a classic indicator of compound instability.[1][2] Degradation can lead to a decreased concentration of the active compound throughout the experiment, which in turn can result in an underestimation of its biological activity and poor reproducibility.[2] The chemical structure of the pyrazole derivative, the composition of the assay medium, and the incubation time are all factors that can contribute to its degradation.[2][3]
Q2: What are the primary environmental factors that can cause my pyrazole compounds to degrade during storage and handling?
A: The stability of pyrazole compounds is influenced by a variety of factors, including their specific chemical structure, the temperature at which they are stored, and their exposure to light, moisture, and oxygen.[1]
-
Oxidation: The pyrazole ring, especially when substituted with electron-donating groups like hydrazinyl moieties, can be susceptible to oxidation by atmospheric oxygen.[4][5] This process can be accelerated by exposure to light or the presence of trace metal impurities.[1]
-
Hydrolysis: The presence of certain functional groups, such as esters, can make a pyrazole derivative prone to hydrolysis, particularly in aqueous solutions that are not at a neutral pH.[1]
-
Light Sensitivity (Photosensitivity): Some pyrazole derivatives are sensitive to light and can undergo photodegradation when exposed to UV or visible light.[1][4]
-
Heat: Elevated temperatures can increase the rate of chemical decomposition.[4]
Troubleshooting Guides
Issue 1: My solid pyrazole compound has changed color (e.g., from white to yellow or brown). What does this signify and what should I do?
A change in the physical appearance of your compound, such as a color change, is a strong indication of degradation.[4] This is often due to oxidation.[5]
-
Confirm Purity: Before use, it is crucial to re-assess the purity of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]
-
Proper Storage: To prevent further degradation, store the solid compound in a cool, dry, and dark environment.[4][6] For long-term storage, temperatures of -20°C or below are recommended.[4]
-
Inert Atmosphere: For compounds that are particularly sensitive to oxidation, storage under an inert atmosphere, such as argon or nitrogen, is advisable.[1][5]
-
Desiccation: Store the compound in a desiccator to protect it from moisture, which can facilitate hydrolysis and other degradation pathways.[1][4]
Issue 2: I've noticed precipitation in my stock solution of a pyrazole compound. What could be the cause and how can I resolve it?
Precipitation in a stored solution can be due to several factors, including poor solubility in the chosen solvent, changes in temperature, or degradation of the compound into less soluble products.
-
Verify Solubility: Ensure that the compound is sufficiently soluble in the chosen solvent at the desired concentration.
-
Solvent Choice: For short-term storage of solutions, consider using a dry, aprotic solvent.[4]
-
Storage Conditions: Store solutions at low temperatures, such as -20°C or -80°C, to minimize solvent-mediated degradation.[4]
-
Fresh Solutions: It is always best practice to prepare fresh stock solutions for each experiment to ensure accurate concentrations and minimize the impact of any potential degradation.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can negatively impact the stability and structural integrity of the compound in solution.[6] It is recommended to aliquot stock solutions into single-use volumes.[6]
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storing Pyrazole Compounds
To maintain the integrity of your pyrazole compounds, adhere to the following storage and handling procedures:
-
Solid Compounds:
-
Solutions:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C or below (long-term)[4] | Reduces the rate of chemical degradation.[4] |
| Light | Store in amber vials or protect from light.[4] | Prevents light-induced degradation.[4] |
| Moisture | Store in a desiccated environment.[4] | Prevents hydrolysis and other moisture-related degradation.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) for sensitive compounds.[5] | Prevents oxidative degradation.[5] |
Protocol 2: Assessing the Stability of a Pyrazole Compound in Assay Buffer
This protocol will help you determine the stability of your pyrazole compound under your specific experimental conditions.
-
Preparation: Prepare a solution of your pyrazole compound in the assay buffer at the final concentration used in your experiments.
-
Incubation: Incubate the solution under the same conditions as your assay (e.g., temperature, CO2 levels).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV, to quantify the amount of the parent compound remaining.[7]
-
Data Interpretation: Plot the percentage of the compound remaining against time to determine the degradation rate and calculate the half-life (t½) of the compound in the assay buffer.[2][8]
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways of Pyrazole Compounds
Caption: Common degradation pathways for pyrazole compounds.
Experimental Workflow for Investigating Compound Instability
Caption: Workflow for troubleshooting pyrazole compound instability.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Regioselective Synthesis of Pyrazole Isomers
Welcome to the Technical Support Center for the regioselective synthesis of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in pyrazole synthesis. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, making the ability to selectively synthesize a specific regioisomer a critical skill.[1][2] This resource provides in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a significant challenge?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[3] In the context of the widely used Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different pyrazole regioisomers.[4][5][6] This occurs because the two nitrogen atoms of the hydrazine can attack either of the two distinct carbonyl carbons of the dicarbonyl compound, often leading to a mixture that is difficult to separate.[3][7][8] Achieving high regioselectivity is paramount as different regioisomers can exhibit vastly different pharmacological activities and physicochemical properties.[2]
Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of several interconnected factors:[9]
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate plays a major role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the hydrazine.[3][10]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the substituted hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[3][10]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical and often tunable parameter.[10] Under acidic conditions, the substituted hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms and influence the initial point of attack.[3][11] Conversely, basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom.[12]
-
Solvent Choice: The solvent can dramatically influence the regioselectivity. For instance, polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other.[7][8][10]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the final product ratio.[10]
Q3: How do fluorinated alcohol solvents like TFE and HFIP improve regioselectivity?
A3: Fluorinated alcohols possess unique properties that differentiate them from conventional protic solvents like ethanol. They are strong hydrogen bond donors but are non-nucleophilic and poor hydrogen bond acceptors.[7][8] In traditional solvents like ethanol, the solvent can compete with the hydrazine as a nucleophile, attacking the more reactive carbonyl group and potentially lowering the regioselectivity.[7] Because TFE and HFIP are non-nucleophilic, they do not compete in this manner.[7] This allows the reaction to be governed more strongly by the intrinsic electronic and steric properties of the reactants, leading to a more selective initial attack by the hydrazine and a higher regiomeric ratio, often up to 99:1 in favor of the 5-arylpyrazole isomer in certain cases.[7][8]
Troubleshooting Guide
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Troubleshooting Steps:
-
Solvent Modification: This is often the most effective first step. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7][8] These solvents can dramatically shift the equilibrium towards one isomer.[7]
-
pH Adjustment: Experiment with catalytic amounts of acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., NaOAc, TEA).[3][7] The optimal pH can vary significantly depending on the specific substrates.
-
Temperature Variation: Analyze the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
Flow Chemistry Approach: For complex reactions, transient flow methodology can be used to rapidly screen reaction parameters and understand the reaction kinetics, which have been shown to be more complex than previously assumed, sometimes involving autocatalytic pathways.[9]
Decision Workflow for Optimizing Regioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
Technical Support Center: Enhancing the Biological Activity of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development and experimental application of this important class of compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs targeting a wide array of diseases.[1][2][3] However, optimizing their biological activity requires a nuanced understanding of their structure-activity relationships (SAR) and potential experimental pitfalls. This center provides troubleshooting guides and frequently asked questions to help you navigate these complexities and enhance the efficacy of your pyrazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes the pyrazole scaffold so prevalent in drug discovery?
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of chemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[3] Furthermore, the pyrazole ring is metabolically stable, which is a desirable property for drug candidates.[1] Its structure is also readily modifiable, allowing chemists to fine-tune the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]
Q2: I have a hit compound with a pyrazole core. What are the first steps I should take to improve its activity?
The initial steps in optimizing a pyrazole-based hit compound typically revolve around understanding its structure-activity relationship (SAR).[7][8][9] This involves systematically modifying different parts of the molecule and observing the effect on biological activity. Key areas to explore include:
-
Substitution on the pyrazole ring: Adding substituents to the pyrazole ring can modulate polarity and create new interactions with the target protein.[10] For instance, adding a methyl group can improve interactions with hydrophobic pockets.[10]
-
Modification of substituents on attached phenyl rings: If your compound has phenyl groups attached to the pyrazole core, altering the substituents on these rings (e.g., adding halogens or methoxy groups) can significantly impact potency.[11][12]
-
Exploring different linkage chemistries: The way functional groups are connected to the pyrazole core can influence activity. For example, replacing a diazenyl group with an aminomethylene group has been shown to be a successful strategy in some cases.[13]
A systematic SAR investigation will provide valuable data to guide further optimization efforts.[8]
Q3: Are there any general trends for substituents on the pyrazole ring that increase potency?
While the optimal substitution pattern is highly target-dependent, some general trends have been observed. For example, in the development of p38α MAPK inhibitors, a thorough SAR investigation revealed that specific substitutions led to inhibitors with IC50 values in the low single-digit nanomolar range in whole blood.[8] Similarly, for anti-HIV agents, structural optimization of the pyrazole ring and attached benzyl groups resulted in a six-fold increase in potency.[13] It is crucial to conduct a detailed SAR study for your specific target to identify the most effective modifications.[7][9]
Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges you may encounter with your pyrazole-based inhibitors.
Guide 1: Low Potency or Efficacy in Initial Screens
A common challenge in early-stage drug discovery is a hit compound with low potency. This can stem from a variety of factors, from suboptimal target engagement to poor compound stability.
The inhibitor may not be binding to the target with high enough affinity.
Troubleshooting Protocol:
-
Computational Modeling and Docking Studies:
-
Objective: To visualize the binding mode of your inhibitor and identify potential areas for improvement.
-
Procedure: Use molecular modeling software to dock your pyrazole derivative into the crystal structure of the target protein. Analyze the interactions between the inhibitor and the protein's active site. Pay close attention to hydrogen bonds, hydrophobic interactions, and steric clashes. This can provide insights into modifications that could enhance binding affinity.[4][14]
-
-
Structure-Activity Relationship (SAR) by Analogue Synthesis:
-
Objective: To systematically probe the chemical space around your hit compound to identify modifications that improve potency.
-
Procedure: Synthesize a small library of analogues with systematic variations. For example, if your compound has a phenyl ring, synthesize analogues with different substituents (e.g., chloro, bromo, methyl) at the ortho, meta, and para positions.[10] Measure the potency of each analogue in your primary assay. This will help you build a robust SAR model to guide further optimization.[8][9]
-
Low aqueous solubility can lead to an underestimation of a compound's true potency in biochemical and cellular assays.
Troubleshooting Protocol:
-
Assess Aqueous Solubility:
-
Objective: To determine the solubility of your compound in your assay buffer.
-
Procedure: Use a standard method like nephelometry or a kinetic solubility assay to measure the solubility of your compound. If the solubility is significantly lower than the concentrations used in your assay, the observed low potency may be an artifact.
-
-
Improve Solubility through Chemical Modification:
-
Objective: To increase the aqueous solubility of your inhibitor without sacrificing potency.
-
Procedure: Introduce polar functional groups, such as hydroxyl or amino groups, to the pyrazole scaffold.[10] Another strategy is to replace a hydrophobic phenyl ring with a more polar heterocycle.[12] Be mindful that these changes can also affect other properties like cell permeability and metabolic stability.
-
Some pyrazole derivatives can be unstable in certain buffer conditions, leading to degradation and a loss of activity over the course of an experiment.
Troubleshooting Protocol:
-
Assess Compound Stability:
-
Objective: To determine the stability of your inhibitor in the assay buffer over time.
-
Procedure: Incubate your compound in the assay buffer at the experimental temperature for various time points (e.g., 0, 1, 2, 4, 8 hours). At each time point, analyze the sample by HPLC or LC-MS to quantify the amount of parent compound remaining. A significant decrease over time indicates instability. Some pyrazole ester derivatives, for instance, have been found to degrade rapidly in pH 8 buffer.[15]
-
-
Modify the Compound to Enhance Stability:
-
Objective: To design and synthesize more stable analogues.
-
Procedure: If instability is confirmed, consider chemical modifications to improve stability. For example, replacing a hydrolytically labile ester group with a more stable amide or an oxadiazole ring can significantly improve compound longevity in aqueous solutions.[15][16]
-
Workflow for Troubleshooting Low Potency
Caption: A decision tree for troubleshooting low potency in pyrazole-based inhibitors.
Guide 2: Poor Cellular Activity Despite High Enzymatic Potency
It is not uncommon for a potent enzyme inhibitor to show weak or no activity in a cell-based assay. This discrepancy often points to issues with cell permeability or efflux.
The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
Troubleshooting Protocol:
-
Assess Cell Permeability:
-
Objective: To measure the ability of your compound to cross the cell membrane.
-
Procedure: Use a standard permeability assay, such as the Caco-2 permeability assay, to determine the apparent permeability coefficient (Papp) of your compound.[17] Low Papp values indicate poor permeability.
-
-
Improve Permeability through SAR:
-
Objective: To modify the compound to enhance its ability to cross the cell membrane.
-
Procedure: Modulate the lipophilicity of your compound. While adding polar groups can improve solubility, it may decrease permeability. A balance must be struck. Sometimes, masking polar groups with metabolically labile protecting groups (a prodrug approach) can improve cell entry.
-
The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
Troubleshooting Protocol:
-
Assess Efflux Liability:
-
Objective: To determine if your compound is a substrate for common efflux transporters.
-
Procedure: Perform a cell-based assay using cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1 cells for P-gp). Compare the intracellular accumulation of your compound in these cells to that in the parental cell line. A significantly lower accumulation in the overexpressing cells suggests that your compound is an efflux substrate.
-
-
Co-administration with an Efflux Inhibitor:
-
Objective: To confirm that efflux is limiting the cellular activity of your compound.
-
Procedure: In your cellular assay, co-administer your pyrazole inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the potency of your compound in the presence of the efflux inhibitor strongly suggests that efflux is a major contributor to its poor cellular activity.
-
Guide 3: Off-Target Effects and Cytotoxicity
Off-target activity can lead to misleading experimental results and unwanted cytotoxicity. Identifying and mitigating these effects is crucial for developing a selective inhibitor.
Many pyrazole-based inhibitors, particularly those targeting kinases, can inhibit multiple proteins due to the conserved nature of the ATP-binding pocket.[12][18]
Troubleshooting Protocol:
-
Kinome-Wide Selectivity Profiling:
-
Objective: To assess the selectivity of your inhibitor against a broad panel of kinases.
-
Procedure: Submit your compound to a commercial service for kinome-wide profiling. This will provide data on its inhibitory activity against hundreds of different kinases, revealing any potential off-targets.[18]
-
-
Structure-Based Design for Selectivity:
-
Objective: To modify your inhibitor to reduce its affinity for off-target proteins while maintaining or improving its affinity for the intended target.
-
Procedure: Compare the crystal structures of your intended target and the identified off-targets. Look for differences in the active sites that can be exploited to design more selective inhibitors. For example, you might be able to introduce a bulky group that is tolerated by your target but clashes with the active site of an off-target.
-
High concentrations of a compound can induce cytotoxicity through mechanisms unrelated to the inhibition of its intended target.
Troubleshooting Protocol:
-
Dose-Response Cytotoxicity Assay:
-
Objective: To determine the concentration at which your compound becomes cytotoxic.
-
Procedure: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your cell line of interest. This will give you a CC50 (50% cytotoxic concentration) value. Compare this to the IC50 or EC50 value for your desired biological effect. A large therapeutic window (high CC50/IC50 ratio) is desirable.
-
-
Use a Structurally Unrelated Inhibitor:
-
Objective: To determine if the observed cytotoxicity is due to on-target or off-target effects.
-
Procedure: If available, use a structurally unrelated inhibitor of the same target. If this second inhibitor does not cause cytotoxicity at concentrations where it effectively inhibits the target, it is likely that the cytotoxicity of your pyrazole-based compound is due to an off-target effect.[19]
-
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating and mitigating off-target effects of pyrazole inhibitors.
Data Summary Tables
The following tables summarize key data for representative pyrazole-based inhibitors from the literature, illustrating the impact of structural modifications on their biological activity.
Table 1: SAR of Pyrazole-Based p38α MAPK Inhibitors
| Compound | R Group | p38α IC50 (nM) | Whole Blood IC50 (nM) |
| 10m | 4-fluorophenyl | 5 | 10 |
| 10q | 2,4-difluorophenyl | 3 | 5 |
| Data adapted from Wurz et al., 2009[8] |
Table 2: Potency of Pyrazole-Containing Kinase Inhibitors Against Cancer Cell Lines
| Compound | Target Kinase(s) | Cell Line | IC50 (µM) |
| Compound 6 | Tubulin | Various | 0.00006 - 0.00025 |
| Compound 27 | VEGFR-2 | MCF7 | 16.50 |
| Compound 36 | CDK2 | - | 0.199 |
| Compound 43 | PI3K | MCF7 | 0.25 |
| Compound 50 | EGFR/VEGFR-2 | HepG2 | 0.71 |
| Data compiled from recent reviews on pyrazole-based anticancer agents.[11][20] |
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Analysis of 1,4-Dimethyl-1H-pyrazol-5-amine Derivatives and Other Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its versatile structure has given rise to a multitude of potent and selective drugs that modulate key signaling pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from the 1,4-Dimethyl-1H-pyrazol-5-amine scaffold and other prominent pyrazole-based inhibitors, supported by experimental data and detailed methodologies. While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have shown significant promise in targeting critical kinases.[2]
The Central Role of Kinase Inhibition in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other disorders.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
To provide a clear comparison, this guide will focus on a derivative of this compound and juxtapose its efficacy against well-established pyrazole-containing kinase inhibitors targeting different but equally crucial signaling pathways.
Table 1: In Vitro Potency of Selected Pyrazole-Based Kinase Inhibitors
| Compound/Drug Name | Primary Kinase Target(s) | IC50 / Ki Value | Key Therapeutic Area |
| N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine | JAK2 | IC50 = 12 nM[2] | Myeloproliferative Neoplasms |
| Ruxolitinib | JAK1 / JAK2 | IC50 ≈ 3.3 nM (JAK1), 2.8 nM (JAK2)[3] | Myelofibrosis, Polycythemia Vera |
| Afuresertib (GSK2110183) | Akt1, Akt2, Akt3 | Ki = 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3)[4] | Oncology |
| Tozasertib (VX-680) | Aurora A, B, C | IC50 ≈ 0.554 µM (in cells for cytokinesis inhibition)[5] | Oncology |
Analysis of Comparative Efficacy
The data presented in Table 1 highlights the potent and specific nature of pyrazole-based kinase inhibitors. The derivative of this compound demonstrates impressive potency against JAK2, a key mediator in myeloproliferative neoplasms.[6] Its 12 nM IC50 value is comparable to that of the FDA-approved drug Ruxolitinib, which also targets the JAK-STAT pathway.[7][8]
Afuresertib, an inhibitor of the Akt signaling pathway, showcases the ability of the pyrazole scaffold to be adapted for high-affinity binding to different kinase families, with Ki values in the low nanomolar and even picomolar range.[4][9] Tozasertib, on the other hand, demonstrates the utility of pyrazole-based compounds in targeting the Aurora kinase family, which is crucial for mitotic progression and a validated target in oncology.[5][10]
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for appreciating their therapeutic potential and for designing future experiments.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. Dysregulation of this pathway is a key driver of myeloproliferative neoplasms.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK2 inhibitors.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common event in many human cancers.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[11]
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives, comparators) in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to a detectable signal (luminescence).
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[12][13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blotting for Downstream Target Modulation
Western blotting is a powerful technique to confirm the mechanism of action of a kinase inhibitor by assessing the phosphorylation status of its downstream targets.[15][16][17]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-STAT, phospho-Akt).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin. Quantify the band intensities to determine the change in phosphorylation levels.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. The demonstrated high potency of its derivative against JAK2 underscores the potential of this chemical space. The comparative analysis with other successful pyrazole-based inhibitors like Ruxolitinib, Afuresertib, and Tozasertib reveals the remarkable versatility of the pyrazole core in targeting diverse and critical signaling pathways. Future research should focus on comprehensive kinase profiling of novel derivatives to assess their selectivity and potential off-target effects. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for new and effective targeted therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to Pyrazole Analogs in Oncology Research: Spotlight on 1,4-Dimethyl-1H-pyrazol-5-amine
Introduction to the Pyrazole Scaffold in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics, particularly in oncology. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their versatility allows for diverse substitutions, enabling the fine-tuning of their biological activity. A multitude of pyrazole-based compounds have been synthesized and evaluated for their potential to combat cancer, with several now established as FDA-approved drugs for treating various malignancies.[2]
This guide provides a comparative analysis of 1,4-Dimethyl-1H-pyrazol-5-amine and other pyrazole analogs in the context of cancer research. While direct experimental data on the anticancer activity of this compound is not extensively available in peer-reviewed literature, its structural features and its role as a key intermediate in the synthesis of kinase inhibitors suggest its potential significance.[3] We will, therefore, compare its structural aspects with its more extensively studied isomers and other prominent pyrazole analogs that have shown significant promise in cancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of pyrazole-based anticancer agents.
The Subject of Investigation: this compound
This compound is a small molecule featuring a pyrazole core with methyl groups at the N1 and C4 positions and an amine group at the C5 position. The amine functionality at the C5 position is a key feature, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] While specific anticancer data for this compound is sparse, it is commercially available as a building block for the synthesis of more complex molecules, particularly kinase inhibitors.[3]
A derivative, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, has been reported as a potent JAK2 inhibitor with an IC₅₀ of 12 nM, highlighting the potential of the this compound scaffold in targeting kinases.[2] The amine group on the pyrazole ring is known to chelate the ATP-binding sites of kinases, making this class of compounds a promising area for the development of targeted cancer therapies.[2]
Structural Isomers: A Subtle Change with Significant Impact
The positioning of substituents on the pyrazole ring can dramatically influence the biological activity of the molecule. A comparison with the isomers of this compound, namely 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine, can provide valuable insights into structure-activity relationships (SAR).
Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been investigated as potential anticancer agents. For instance, a notable derivative has been explored for its therapeutic potential in cancer through the modulation of key signaling pathways.[1] The subtle shift in the methyl group from position 4 to either 3 or 5 can alter the molecule's shape, electronics, and hydrogen bonding potential, thereby affecting its interaction with target proteins.
Prominent Pyrazole Analogs in Cancer Research: A Comparative Overview
Numerous pyrazole analogs have been synthesized and have demonstrated significant anticancer activity through various mechanisms of action. This section will compare some of these analogs, highlighting their therapeutic targets and efficacy.
Mechanism of Action of Pyrazole Analogs in Cancer
dot
Caption: Diverse mechanisms of action of pyrazole analogs in cancer.
Table 1: Comparison of Anticancer Activity of Selected Pyrazole Analogs
| Compound/Analog | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action/Target | Reference |
| Axitinib (Inlyta®) | Various solid tumors | Potent VEGFR inhibitor | VEGFR Kinase Inhibitor | [2] |
| Crizotinib (Xalkori®) | Non-small cell lung cancer | Potent ALK and ROS1 inhibitor | ALK/ROS1 Kinase Inhibitor | [4] |
| Ruxolitinib (Jakafi®) | Myelofibrosis, Polycythemia vera | Potent JAK1/2 inhibitor | JAK Kinase Inhibitor | [4] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | Ovarian cancer (A2780) and others | GI50 = 0.158 µM (A2780) | CDK2 Inhibitor | |
| Pyrazole-indole hybrid (Compound 7a) | Liver cancer (HepG2) | IC50 = 6.1 µM | CDK2 Inhibitor, Apoptosis induction | [5] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | Breast cancer (MCF-7) | Growth inhibitory effects | Not specified | [6] |
| Thiazolyl-pyrazoline derivative | Breast cancer (MCF-7) | IC50 = 0.07 µM | EGFR Kinase Inhibitor | [7] |
Experimental Protocols for Evaluating Pyrazole Analogs
The evaluation of novel pyrazole analogs for their anticancer potential involves a series of in vitro and in vivo experiments. Below are detailed, step-by-step methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cells.
dot
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Methodology:
-
Cell Treatment: Treat cancer cells with the pyrazole analog at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.[8]
3. Kinase Inhibition Assay
To determine if a pyrazole analog directly inhibits a specific kinase, a biochemical assay is performed.
dot
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the pyrazole analog at various concentrations to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Determine the percentage of kinase inhibition at each concentration of the pyrazole analog and calculate the IC50 value.
Conclusion and Future Perspectives
The pyrazole scaffold is a highly valuable framework in the development of anticancer agents. While this compound itself lacks extensive public data on its direct anticancer activity, its structural features and its use as a synthetic intermediate for kinase inhibitors strongly suggest its potential in this field. The comparative analysis with its isomers and other potent pyrazole analogs reveals that subtle structural modifications can lead to significant changes in biological activity and target specificity.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Structure-activity relationship studies, guided by computational modeling, will be crucial in designing novel pyrazole-based compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine () for sale [vulcanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anticancer Activity of Novel Pyrazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel pyrazole derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Their versatility allows for structural modifications that can lead to compounds targeting various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2] Many pyrazole derivatives have been shown to exert their anticancer effects by inhibiting key proteins involved in cancer progression, including tubulin, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[1][2][4][5]
This document will guide you through a logical, multi-step validation process, from initial in vitro screening to subsequent mechanistic studies and eventual in vivo efficacy assessment. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.
The Strategic Validation Workflow
A systematic approach is paramount to robustly characterize a novel compound. The validation process should be viewed as a tiered strategy, where data from initial, broader screenings inform the direction of more focused, in-depth investigations. This stepwise progression from in vitro to in vivo models is crucial for selecting promising candidates for further development while minimizing resource expenditure.[6][7]
Caption: A stepwise workflow for validating novel anticancer compounds.
Phase 1: Foundational In Vitro Assessment
The initial phase of validation focuses on determining the cytotoxic and antiproliferative potential of the novel pyrazole derivatives across a panel of relevant cancer cell lines.
Experimental Design: Cell Line and Compound Selection
-
Cell Line Selection: The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For instance, if the pyrazole derivative is designed to target EGFR, cell lines with known EGFR expression levels (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) would be appropriate.[8][9] It is advisable to use at least two or three different tumor cell lines to assess the compound's spectrum of activity.[6]
-
Reference Compound: A standard-of-care anticancer drug with a known mechanism of action should be included as a positive control. For example, Doxorubicin or Cisplatin are commonly used cytotoxic agents, while a more targeted agent like Erlotinib (an EGFR inhibitor) could be used if the novel compound is hypothesized to act on the same pathway.[4]
Cytotoxicity and Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrazole derivative and the reference compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h |
| Novel Pyrazole A | A549 (Lung) | 5.2 |
| MCF-7 (Breast) | 8.9 | |
| K562 (Leukemia) | 2.1[8] | |
| Doxorubicin | A549 (Lung) | 0.8 |
| MCF-7 (Breast) | 1.2 | |
| K562 (Leukemia) | 0.5 |
Phase 2: Unraveling the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. This involves investigating its effects on programmed cell death (apoptosis) and cell cycle progression.
Quantifying Apoptosis: Annexin V/Propidium Iodide Staining
Apoptosis is a key mechanism by which anticancer drugs induce cell death.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the novel pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[15][16]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation: Apoptosis Induction
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Novel Pyrazole A (IC50) | 45.8 | 25.3 | 20.1 | 8.8 |
| Doxorubicin (IC50) | 38.6 | 30.5 | 25.4 | 5.5 |
Investigating Cell Cycle Arrest
Many anticancer agents, particularly those targeting CDKs, exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[17] This can be analyzed by flow cytometry using a DNA-staining dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.[18]
Caption: Key cell cycle phases and potential points of arrest.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the novel pyrazole derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[19]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of DNA content.
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Novel Pyrazole A (IC50) | 25.2 | 15.3 | 59.5 |
| Paclitaxel (Positive Control) | 10.8 | 8.5 | 80.7 |
Target Engagement and Pathway Modulation: Western Blotting
Western blotting is essential for confirming that the novel pyrazole derivative engages its intended molecular target and modulates downstream signaling pathways. For example, if the compound is a putative CDK inhibitor, western blotting can be used to assess the phosphorylation status of CDK substrates like the Retinoblastoma (Rb) protein.[5] Similarly, for a VEGFR inhibitor, one would examine the phosphorylation of VEGFR and downstream effectors like Akt and ERK.
Phase 3: Preclinical Validation in In Vivo Models
Promising results from in vitro studies provide the rationale for advancing a compound to in vivo testing.[6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating drug efficacy.[20][21][22]
The Subcutaneous Xenograft Model
This is the most common model for initial in vivo efficacy testing.[22] Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[23][24] Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
Detailed Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (e.g., Vehicle control, Novel Pyrazole A, Reference Drug).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and altered organ function at the end of the study.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5.2 |
| Novel Pyrazole A (50 mg/kg) | 620 ± 150 | 60.0 | -2.1 |
| Cisplatin (5 mg/kg) | 480 ± 120 | 69.0 | -8.5 |
Conclusion
The validation of a novel pyrazole derivative's anticancer activity is a meticulous process that requires a logical progression from broad in vitro screening to specific mechanistic studies and finally to in vivo confirmation. By employing the assays and workflows detailed in this guide, researchers can build a robust data package that clearly defines a compound's potency, mechanism of action, and preclinical efficacy. This systematic and evidence-based approach is fundamental to identifying and advancing the most promising candidates toward clinical development, ultimately contributing to the discovery of new and effective cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. mdpi.com [mdpi.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. xenograft.org [xenograft.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 23. ijpbs.com [ijpbs.com]
- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]
The Aminopyrazole Scaffold: A Privileged Framework in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. The aminopyrazole scaffold is a quintessential example of such a "privileged structure," demonstrating remarkable versatility across a spectrum of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, offering a comparative overview of their performance as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causal relationships behind experimental design, present detailed protocols, and visualize key SAR principles to empower researchers in the rational design of next-generation aminopyrazole-based drugs.
The Enduring Appeal of the Aminopyrazole Core
The aminopyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms and an amino substituent, serves as an exceptional anchor for molecular recognition by a diverse array of protein targets. Its appeal stems from a combination of factors:
-
Hydrogen Bonding Capabilities: The amino group and the pyrazole nitrogens act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding sites.
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding.
-
Tunable Physicochemical Properties: The aminopyrazole core can be readily functionalized at multiple positions, allowing for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Versatility: The pyrazole ring and its substituents can be subjected to bioisosteric replacements to modulate activity, selectivity, and pharmacokinetic profiles.
The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the molecule's three-dimensional structure and its interaction with biological targets, leading to distinct pharmacological profiles.[1]
Aminopyrazoles as Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The aminopyrazole scaffold has proven to be a highly effective hinge-binding motif, anchoring inhibitors within the ATP-binding site of numerous kinases.
Comparative SAR of Aminopyrazole-Based Kinase Inhibitors
The following table summarizes the structure-activity relationships of aminopyrazole derivatives against several key kinase targets.
| Compound/Series | Target Kinase(s) | Key Structural Features & SAR Insights | IC50 Values | References |
| SR-3576 | JNK3 | Highly planar N-linked phenyl structures. The aminopyrazole core provides superior selectivity for JNK3 over p38. | JNK3: 7 nM; p38: >20,000 nM | [1][2] |
| BIRB 796 Analogs | p38α MAP Kinase | A tert-butyl group at the 5-position of the pyrazole occupies a lipophilic pocket. An aromatic ring at N-2 of the pyrazole engages in π-CH2 interactions. A morpholine group directed into the ATP-binding domain enhances potency. | Kd values of 50-100 pM | [3] |
| Quinazoline Derivatives | Aurora B Kinase | 1-acetanilide-4-aminopyrazole substitution on a quinazoline scaffold. The acetanilide moiety is crucial for potent cellular activity. | Potent cellular activity | [4] |
| Pyrazolopyrimidines | KDR and Aurora B | Pyrazole pyrimidine core. SAR studies focused on improving aqueous solubility while maintaining dual inhibitory activity. | Pan-kinase inhibitors with narrow therapeutic indices | [5] |
| Thiazolidinone Hybrids | Aurora-A Kinase | A 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one scaffold. Compound P-6 with a nitro group showed potent inhibition. | P-6: 0.11 µM | [6] |
Mechanistic Insights and Rational Design
The selectivity of aminopyrazole inhibitors for specific kinases is often dictated by the nature of the substituents on the pyrazole core and the appended functionalities. For instance, the remarkable selectivity of SR-3576 for JNK3 over the closely related p38 kinase is attributed to the planar nature of the N-linked phenyl-aminopyrazole, which fits better into the smaller active site of JNK3.[1][2] This highlights the importance of exploiting subtle differences in the topology of kinase active sites for achieving selectivity.
In the case of p38α inhibitors like BIRB 796, the SAR is well-defined. The tert-butyl group is a critical binding element, and the morpholine moiety forms key hydrogen bonds in the ATP-binding domain.[3] This detailed understanding of the binding mode allows for the rational design of highly potent and selective inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an aminopyrazole derivative against a target kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test aminopyrazole compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (diluted in kinase reaction buffer) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Aminopyrazoles as Anticancer Agents: Beyond Kinase Inhibition
While many aminopyrazole-based anticancer agents function as kinase inhibitors, a significant number exert their effects through other mechanisms, most notably by targeting tubulin polymerization.
Comparative SAR of Aminopyrazole-Based Anticancer Agents
The following table highlights the SAR of aminopyrazole derivatives with anticancer activity, including those that target tubulin.
| Compound/Series | Mechanism of Action | Key Structural Features & SAR Insights | IC50 Values | References |
| 3-Amino-5-phenylpyrazole Derivatives | Tubulin Polymerization Inhibition | The lead compound, with a specific substitution pattern, targets the colchicine-binding site of tubulin. | Tubulin polymerization: 1.87 µM; MCF-7 cells: 38.37 nM | [7] |
| Pyrazole-Chalcone Hybrids (5o, 5l, 5p) | Tubulin Polymerization Inhibition | Hybridization of a 1,3-diphenyl-1H-pyrazole with a chalcone moiety. Compound 5o showed the most potent inhibition. | Tubulin polymerization: 1.15 µM (5o), 1.65 µM (5l), 1.95 µM (5p) | [8] |
| Thiazole-based Chalcones (2e) | Tubulin Polymerization Inhibition | A thiazole-based chalcone structure. | Tubulin polymerization: 7.78 µM | [9] |
| Quinoline Derivatives (4c) | Tubulin Polymerization Inhibition | A quinoline scaffold. Compound 4c demonstrated significant tubulin polymerization inhibition. | Tubulin polymerization: 17 µM | [10] |
Disrupting the Cytoskeleton: A Potent Anticancer Strategy
The inhibition of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. Aminopyrazole derivatives that target the colchicine-binding site on β-tubulin disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The SAR of these compounds often reveals that specific aromatic substitutions on the pyrazole and the appended moieties are critical for high-affinity binding to the colchicine site. For example, in the pyrazole-chalcone hybrids, the nature and position of substituents on the phenyl rings of the chalcone fragment significantly impact both cytotoxicity and tubulin polymerization inhibitory activity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test aminopyrazole compound dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom sterile plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Aminopyrazoles as Antimicrobial Agents: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Aminopyrazoles have emerged as a promising class of compounds with potent activity against a range of pathogens.
Comparative SAR of Aminopyrazole-Based Antimicrobial Agents
The following table summarizes the SAR of aminopyrazole derivatives with antimicrobial properties.
| Compound/Series | Mechanism of Action | Key Structural Features & SAR Insights | MIC Values | References |
| Pyrazole-Thiazol-4-one Hybrids (7b) | DNA Gyrase and DHFR Inhibition | A hybrid scaffold of pyrazole and thiazol-4-one. Compound 7b was the most active derivative. | 0.22-0.25 µg/mL | [11][12] |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (16) | DNA Gyrase Inhibition | A pyrazole derivative with a substituted vinylindole moiety. Potent against quinolone-resistant strains. | Potent antibacterial activity | [13] |
| Benzofuran-Pyrazole Hybrids (9) | DNA Gyrase B Inhibition | A hybrid of benzofuran and pyrazole. Compound 9 showed notable inhibition of E. coli DNA gyrase B. | 2.50-20 µg/mL; IC50 (DNA gyrase B): 9.80 µM | [14] |
| Halogenated Aminopyrazoles | Not specified | Halogen substitutions on the phenyl and pyrazole rings enhance activity. Fluorine at the 4-position of the phenyl ring was optimal. | B. subtilis: 0.007-0.062 µg/mL; S. aureus: 230 µg/mL (4a) | [15] |
| Pyrazole Carboxylic Acids | Not specified | Electronegative atoms (F, O) in the pyrazole substituents and their associated charges are crucial for antifungal activity against C. albicans. | Active against Candida species | [16] |
Dual-Targeting and Overcoming Resistance
A particularly promising strategy in the development of antimicrobial aminopyrazoles is the design of dual-target inhibitors. For instance, the pyrazole-thiazol-4-one hybrids that inhibit both DNA gyrase and dihydrofolate reductase (DHFR) exhibit potent activity and may have a lower propensity for resistance development.[11][12] The SAR of these compounds often reveals that the linker between the pyrazole and the other heterocyclic moiety is critical for optimal activity.
Furthermore, some aminopyrazole derivatives have shown efficacy against drug-resistant bacterial strains, such as quinolone-resistant Gram-positive bacteria.[13] This suggests that these compounds may bind to their targets in a manner that is distinct from existing antibiotics, thereby circumventing established resistance mechanisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test aminopyrazole compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Structure-Activity Relationships
Graphviz diagrams can be powerful tools for illustrating the key principles of SAR. The following diagrams depict the general SAR trends for different classes of aminopyrazole derivatives.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 8. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 1,4-Dimethyl-1H-pyrazol-5-amine Based Inhibitors
<
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrazole scaffold is a well-established and versatile core in the design of kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1] Derivatives of 1,4-Dimethyl-1H-pyrazol-5-amine represent a promising chemical series for the development of novel therapeutics. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[2]
An inhibitor's selectivity profile is a critical determinant of its ultimate clinical success. While polypharmacology can sometimes be leveraged for therapeutic benefit, unintended off-target activity is a primary cause of toxicity and adverse effects.[3][4] Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity is a cornerstone of any successful drug discovery program.
This guide provides a comprehensive framework for profiling the cross-reactivity of novel inhibitors based on the this compound scaffold. We will detail a tiered, multi-platform approach, from broad kinome screening to functional cellular validation. To provide context, we will compare the hypothetical profile of a novel pyrazole-based inhibitor, "PZ-4DMP," with two well-characterized clinical compounds: Dasatinib , a potent but promiscuous multi-kinase inhibitor, and Sunitinib , another multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6][7][8][9]
The Profiling Cascade: A Multi-Tiered Strategy
A robust cross-reactivity assessment should not rely on a single method. We advocate for a cascading workflow that progressively builds a comprehensive understanding of the inhibitor's behavior, from purified proteins to a complex cellular environment.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
The first step is to cast a wide net to identify all potential interactions across the kinome. Competition binding assays are the gold standard for this initial screen.
Featured Methodology: KINOMEscan® Competition Binding Assay
Principle: This technology provides a quantitative measure of binding interactions between a test compound and a large panel of DNA-tagged kinases (typically over 450).[10][11][12][13] The assay is ATP-independent, measuring the thermodynamic dissociation constant (Kd) rather than the IC50, which can be influenced by ATP concentration.[10][12] An immobilized, active-site directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[10][14] A strong "hit" is a kinase that is displaced from the immobilized ligand by the test compound.
Experimental Protocol (Conceptual):
-
Compound Preparation: Solubilize PZ-4DMP, Dasatinib, and Sunitinib in 100% DMSO to create high-concentration stock solutions.
-
Assay Setup: In separate wells for each of the >450 kinases, combine the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound at a fixed concentration (e.g., 1 µM).
-
Competition: Allow the binding reaction to reach equilibrium. Compounds that bind the kinase's active site will prevent the kinase from binding to the immobilized ligand.[10]
-
Wash & Elution: Wash away unbound kinase. The amount of kinase remaining on the solid support is inversely proportional to the test compound's binding affinity.
-
Quantification: Elute the bound kinase and quantify the amount of its associated DNA tag using qPCR.[14]
-
Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.
-
%Ctrl = (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background) * 100
-
Data Presentation: Comparative Kinome Scan Profiles
The results can be summarized to provide a high-level overview of selectivity. A common metric is the Selectivity Score (S-score) , which represents the number of kinases bound below a certain %Ctrl threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Inhibitor | Primary Target(s) | Screening Conc. | Kinases with <10% Ctrl | Selectivity Score (S10) |
| PZ-4DMP (Hypothetical) | Kinase X | 1 µM | 4 | 0.009 (4/468) |
| Dasatinib | BCR-ABL, SRC family | 1 µM | >50 | >0.107 (>50/468) |
| Sunitinib | VEGFRs, PDGFRs, KIT | 1 µM | ~35 | ~0.075 (~35/468) |
Data for Dasatinib and Sunitinib are illustrative, based on their known promiscuous nature.[7][15][16]
Tier 2: Biochemical IC50 Validation
Kinome scan "hits" must be validated and quantified using an orthogonal biochemical assay. This step confirms the inhibitory activity and determines the potency (IC50) against both the intended target and key off-targets.
Featured Methodology: ADP-Glo™ Kinase Assay
Principle: This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[17] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[17]
Experimental Protocol:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of PZ-4DMP in a 384-well plate.
-
Kinase Reaction: Add the purified kinase (e.g., the primary target "Kinase X" and a key off-target "Kinase Y") and its specific peptide substrate to the wells.
-
Initiation: Start the reaction by adding a concentration of ATP that is near the Km for each specific kinase. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][19]
Data Presentation: Comparative IC50 Values
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target 1 (Kinase Y) | IC50 (nM) | Off-Target 2 (Kinase Z) | IC50 (nM) | Selectivity Window (Y/Target) |
| PZ-4DMP (Hypothetical) | Kinase X | 5 | SRC | 850 | VEGFR2 | >10,000 | 170-fold |
| Dasatinib | BCR-ABL | <1 | SRC | <1 | VEGFR2 | 15 | N/A |
| Sunitinib | VEGFR2 | 9 | SRC | 150 | KIT | 2 | ~16-fold |
Data are representative. Dasatinib is a known potent dual SRC/ABL inhibitor.[20] Sunitinib is known to potently inhibit VEGFR and KIT.[9]
Tier 3: Cellular Target Engagement
Confirming that an inhibitor binds its intended (and unintended) targets in the complex milieu of a living cell is a critical step.[21] Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ are powerful techniques for this purpose.
Featured Methodology: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[22][23] The target protein is expressed as a fusion with a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, which reversibly binds the target's active site, serves as the energy acceptor.[22][23] When the tracer is bound, energy transfer occurs. A test compound that enters the cell and engages the target will displace the tracer, leading to a loss of BRET signal. This allows for the quantitative measurement of intracellular compound affinity.[21]
Caption: Principle of the NanoBRET™ Target Engagement assay.
Experimental Protocol:
-
Cell Culture: Use cells (e.g., HEK293) transiently transfected with a plasmid encoding the target-NanoLuc® fusion protein (e.g., Kinase X-NLuc, SRC-NLuc).
-
Compound Dosing: Add serial dilutions of PZ-4DMP to the cells and incubate to allow for cell entry and target binding.
-
Tracer Addition: Add the specific fluorescent NanoBRET™ tracer at a pre-determined concentration.
-
Substrate Addition: Add the NanoLuc® substrate and a cell-impermeable inhibitor to block any extracellular luciferase signal.[24]
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against inhibitor concentration to determine the cellular IC50, a measure of target engagement potency.
Tier 4: Functional Cellular Assays
The final and most physiologically relevant step is to determine if off-target binding translates into a functional cellular effect. This is often assessed by measuring the phosphorylation of a known downstream substrate of the off-target kinase.
Featured Methodology: Western Blot for Substrate Phosphorylation
Principle: This classic technique measures the change in the phosphorylation state of a specific protein in response to inhibitor treatment. If PZ-4DMP functionally inhibits an off-target kinase (e.g., SRC), it should reduce the phosphorylation of a known SRC substrate in treated cells.
Experimental Protocol:
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line with active SRC signaling). Treat cells with increasing concentrations of PZ-4DMP, a positive control (Dasatinib), and a negative control (DMSO) for a set time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-FAK Tyr397 for SRC activity).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates functional inhibition of the upstream kinase.
Conclusion and Forward Look
The cross-reactivity profile of a this compound based inhibitor is a critical dataset that informs its path forward. A highly selective compound like our hypothetical PZ-4DMP would be an excellent candidate for development as a precision therapeutic or a chemical probe to specifically interrogate the biology of Kinase X.
In contrast, the profiles of Dasatinib and Sunitinib highlight the complexities of multi-targeted inhibitors. Their broad activity can be beneficial in certain cancers by shutting down multiple signaling pathways, but it also increases the risk of off-target toxicities.[16][25]
By employing a systematic, multi-tiered approach as outlined in this guide—from broad screening with KINOMEscan® to biochemical validation with ADP-Glo™ , and finally to cellular confirmation with NanoBRET™ and functional western blots—researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy is essential for making informed decisions, mitigating risks in drug development, and ultimately designing safer and more effective kinase inhibitor therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. courses.edx.org [courses.edx.org]
- 19. benchchem.com [benchchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [at.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 25. Dasatinib: A second-generation BCR-ABL1 tyrosine kinase inhibitor_Chemicalbook [chemicalbook.com]
Benchmarking the Anti-inflammatory Effects of Pyrazole Analogs: A Comparative Guide
<
Introduction
Inflammation is a fundamental biological process that, while essential for tissue repair and defense against pathogens, can lead to chronic and debilitating diseases when dysregulated.[1] The nuclear factor NF-κB pathway is a key regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][3][4] Consequently, targeting the NF-κB signaling cascade and its downstream effectors is a cornerstone of anti-inflammatory drug development.[5][6]
The Central Role of COX-2 and NF-κB in Inflammation
The inflammatory cascade is a complex interplay of cellular and molecular events. A pivotal enzyme in this process is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[15] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes.[15] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key player in the synthesis of prostaglandins that mediate pain and inflammation.[10][14][15] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11][13]
Upstream of COX-2, the NF-κB signaling pathway acts as a master regulator of the inflammatory response.[2][3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][16] Therefore, the ability of a compound to modulate the NF-κB pathway is a critical indicator of its anti-inflammatory potential.
Visualizing the Inflammatory Signaling Cascade
Caption: The LPS-induced inflammatory signaling pathway.
Benchmarking Strategy: A Multi-tiered In Vitro Approach
To comprehensively evaluate the anti-inflammatory potential of novel pyrazole analogs, a multi-tiered in vitro screening approach is recommended. This strategy allows for a systematic assessment of cytotoxicity, primary anti-inflammatory activity, and elucidation of the underlying mechanism of action.
Tier 1: Cytotoxicity Assessment
Prior to evaluating the anti-inflammatory effects of any compound, it is crucial to determine its potential cytotoxicity. This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a consequence of cell death. The MTT assay is a widely used and reliable colorimetric method for assessing cell viability.[17][18]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[17]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Tier 2: Primary Screening for Anti-inflammatory Activity
The second tier focuses on assessing the primary anti-inflammatory activity of the pyrazole analogs by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[19][20][21] We will focus on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6.
Inhibition of Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is upregulated during inflammation and produces large amounts of nitric oxide (NO), a key inflammatory mediator.[19][22] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[23][24][25][26]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with pyrazole analogs for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Inhibition of Pro-inflammatory Cytokine Production
TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in the inflammatory response.[16] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in cell culture supernatants.[27][28][29]
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with pyrazole analogs and LPS as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.[30] A standard curve is used to determine the cytokine concentrations.
Tier 3: Mechanistic Insights - COX-2 Inhibition
For pyrazole analogs that demonstrate significant anti-inflammatory activity in the primary screens, the third tier aims to elucidate their mechanism of action, specifically their ability to inhibit COX-2. Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method for this purpose. These assays typically measure the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins.[14]
Experimental Protocol: COX-2 Inhibition Assay
-
Assay Preparation: Prepare the reaction mixture containing the COX-2 enzyme, heme, and a fluorescent or colorimetric probe according to the kit manufacturer's protocol.
-
Inhibitor Incubation: Add the pyrazole analogs at various concentrations to the reaction mixture and incubate.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength to determine the rate of PGH2 production.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.
Data Presentation and Interpretation
To facilitate a clear and objective comparison of the anti-inflammatory effects of different pyrazole analogs, all quantitative data should be summarized in a structured table. This allows for a direct comparison of cytotoxicity, inhibition of inflammatory mediators, and COX-2 inhibitory activity.
| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Analog A | >100 | 15.2 | 12.8 | 18.5 | 0.5 |
| Analog B | 55.4 | 5.1 | 4.3 | 6.8 | 0.1 |
| Analog C | >100 | 25.6 | 22.1 | 30.2 | 2.3 |
| Celecoxib | >100 | 8.7 | 7.5 | 10.1 | 0.05 |
Table 1: Comparative analysis of the anti-inflammatory effects of pyrazole analogs.
Experimental Workflow Visualization
Caption: A multi-tiered workflow for benchmarking pyrazole analogs.
Conclusion
The pyrazole scaffold represents a privileged structure in the design of novel anti-inflammatory agents.[7][9][12][31][32][33][34][35][36] A systematic and robust benchmarking strategy is essential for identifying promising lead compounds for further development. The multi-tiered in vitro approach outlined in this guide, encompassing cytotoxicity assessment, primary anti-inflammatory screening, and mechanistic studies, provides a comprehensive framework for the objective comparison of pyrazole analogs. By employing these standardized and validated protocols, researchers can efficiently and accurately evaluate the therapeutic potential of their novel compounds, ultimately contributing to the discovery of new and improved treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 22. ir.vistas.ac.in [ir.vistas.ac.in]
- 23. mdpi.com [mdpi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Protocol Griess Test [protocols.io]
- 26. promega.com [promega.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. jddtonline.info [jddtonline.info]
- 34. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design: A Guide for Medicinal Chemists
Abstract
In the vast landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the five-membered diazoles, pyrazole and imidazole, stand out as "privileged scaffolds" due to their remarkable versatility and prevalence in marketed drugs.[1] Though structural isomers, the simple transposition of a nitrogen atom—from a 1,2-arrangement in pyrazole to a 1,3-arrangement in imidazole—imparts a cascade of distinct physicochemical, pharmacological, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, supported by experimental data and protocols, to empower researchers in making rational, data-driven decisions during the drug design process.
Introduction: A Tale of Two Isomers
Pyrazole (1,2-diazole) and imidazole (1,3-diazole) are both five-membered, aromatic heterocycles containing two nitrogen atoms.[2] Their ubiquity in nature and medicine is a testament to their unique ability to engage in a multitude of interactions with biological targets.[3] The imidazole ring, for instance, is a fundamental component of essential biological molecules like the amino acid histidine and purine bases in DNA.[3][4] While both scaffolds are found in drugs spanning oncology, inflammation, and infectious diseases, the choice between them is far from arbitrary.[1][3] This choice fundamentally influences a molecule's acid-base character, lipophilicity, metabolic fate, and mode of target engagement. Understanding these differences is paramount for optimizing drug candidates for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Properties: The Foundation of Pharmacological Behavior
The seemingly subtle difference in the placement of the nitrogen atoms creates a profound divergence in the electronic and steric nature of the two rings.
Caption: Structural comparison of Pyrazole and Imidazole.
Structural and Electronic Differences
-
Nitrogen Arrangement: In pyrazole, the two nitrogen atoms are adjacent (1,2-position), creating a potentially repulsive N-N bond and influencing the dipole moment.[2] In imidazole, the nitrogens are separated by a carbon (1,3-position), resulting in a more coulombically stable N-C-N arrangement.[2] Computational studies suggest the imidazole ring is generally more stable than the pyrazole ring.[2][5]
-
Nitrogen Character: Both rings possess one "pyrrole-like" nitrogen (N-H) that donates its lone pair to the aromatic sextet and one "pyridine-like" nitrogen whose lone pair resides in an sp2 hybrid orbital in the plane of the ring, making it basic and available for coordination.[2][6]
Key Physicochemical Parameters
The structural distinctions directly translate into measurable differences in key physicochemical properties that govern a drug's behavior.
| Property | Pyrazole | Imidazole | Rationale and Implication in Drug Design |
| pKa (of conjugate acid) | ~2.5[6][7][8] | ~7.0[6][7][8][9] | Imidazole is significantly more basic. The pyridine-like nitrogen in imidazole is more available for protonation. A pKa of ~7.0 means imidazole derivatives can be partially protonated at physiological pH (7.4), which can enhance aqueous solubility but may also lead to off-target interactions with ion channels. Pyrazole is a very weak base, remaining neutral over a wide physiological pH range.[10] |
| logP (Octanol/Water) | 0.42 | 0.08 | Pyrazole is slightly more lipophilic. This can influence membrane permeability, plasma protein binding, and solubility. The higher dipole moment of imidazole contributes to its slightly greater hydrophilicity. |
| Hydrogen Bonding | Donor (N-H) & Acceptor (N) | Donor (N-H) & Acceptor (N) | Both are excellent H-bond participants. Pyrazole's adjacent nitrogens allow it to form stable dimers via H-bonding.[10] Imidazole can form extended polymeric H-bond chains, contributing to its significantly higher boiling point (256 °C vs. 187 °C for pyrazole).[10] This has implications for crystal packing and solid-state properties. |
| Metabolic Stability | Generally more stable | Can be more susceptible to oxidation | The N-N bond in pyrazole makes it somewhat less prone to certain metabolic pathways compared to the N-C-N arrangement in imidazole. However, metabolic stability is highly dependent on the specific substitution pattern of the ring. |
| Ring Stability | Less stable than imidazole | More stable | The N-C-N arrangement in imidazole is energetically more favorable than the N-N arrangement in pyrazole.[2][5] This can be a factor in the long-term stability of a drug substance. |
Pharmacological and Target Interaction Profiles
The choice of scaffold dictates the types of interactions a molecule can make within a biological target's binding pocket.
Pyrazole: The Hinge-Binding Specialist
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design. Its key feature is the ability of the N-H (donor) and the adjacent pyridine-like nitrogen (acceptor) to form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding site. This interaction mode is a hallmark of many successful kinase inhibitors.
Caption: Pyrazole as a kinase hinge binder.
This binding mode is exemplified in drugs like Ruxolitinib (a JAK1/2 inhibitor) and other pyrazole-based kinase inhibitors, where the scaffold provides a stable anchor, allowing other parts of the molecule to interact with more variable regions of the binding pocket to achieve selectivity and potency.[11]
Imidazole: The Versatile Coordinator and Proton Shuttle
Imidazole's properties make it a more versatile player.
-
Basicity and Proton Transfer: Its pKa of ~7.0 allows it to act as a proton donor or acceptor at physiological pH, a role its biological counterpart, histidine, frequently plays in enzyme active sites to facilitate catalysis.
-
Metal Chelation: The pyridine-like nitrogen is an excellent ligand for metal ions like zinc, iron, and copper, which are common cofactors in metalloenzymes.[12][13][14] This is a key interaction for many antifungal agents (e.g., Ketoconazole ) that inhibit lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme containing a heme-iron center.
-
Hydrogen Bonding: Like pyrazole, it is an effective hydrogen bond donor and acceptor, contributing to target affinity.[4]
Caption: Imidazole interacting within an active site.
Case Studies in Drug Design: Bioisosteric Replacement
Directly comparing the two scaffolds is best achieved by examining cases where they have been used as bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological responses.
Case Study 1: CB1 Receptor Antagonists (Rimonabant Analogs)
Rimonabant, a 1,5-diarylpyrazole, was a potent CB1 receptor antagonist. In an effort to explore the chemical space, researchers designed and synthesized bioisosteric analogs where the central pyrazole ring was replaced with other heterocycles, including imidazole. The study found a close correlation in the structure-activity relationship (SAR) between the pyrazole and imidazole series, demonstrating that the imidazole core could effectively mimic the pyrazole scaffold to achieve similar potent CB1 antagonism.[1][2] This suggests that for this particular target, the overall spatial arrangement and substituent presentation were more critical than the specific electronic properties of the core.
Case Study 2: Angiotensin II Receptor Antagonists (Losartan Analogs)
Losartan was a landmark non-peptide angiotensin II receptor antagonist, featuring a critical imidazole ring. Subsequent research explored the bioisosteric replacement of this imidazole with a pyrazole ring. This swap resulted in a series of pyrazole-containing compounds that exhibited potency similar to their imidazole-based counterparts.[7] This case highlights the viability of pyrazole as a non-basic alternative to imidazole when the basicity of the latter is not essential for activity and may be detrimental to other properties like selectivity or metabolic stability.
Pyrazole and Imidazole in Marketed Drugs
The successful application of both scaffolds is evident in the large number of FDA-approved drugs that contain them.
| Drug Name (Brand) | Scaffold | Therapeutic Class | Target/Mechanism of Action |
| Celecoxib (Celebrex) | Pyrazole | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil (Viagra) | Pyrazole | Erectile Dysfunction | PDE5 Inhibitor |
| Apixaban (Eliquis) | Pyrazole | Anticoagulant | Factor Xa Inhibitor[15] |
| Ruxolitinib (Jakafi) | Pyrazole | Anticancer/Immunomodulator | JAK1/JAK2 Inhibitor[15] |
| Crizotinib (Xalkori) | Pyrazole | Anticancer | ALK/ROS1 Kinase Inhibitor[15] |
| Ketoconazole | Imidazole | Antifungal | Lanosterol 14-α-demethylase Inhibitor[16] |
| Metronidazole | Imidazole | Antibacterial/Antiprotozoal | DNA Damage |
| Cimetidine | Imidazole | Anti-ulcer | Histamine H2 Receptor Antagonist |
| Losartan | Imidazole | Antihypertensive | Angiotensin II Receptor Blocker[17] |
| Nilotinib | Imidazole | Anticancer | BCR-ABL Kinase Inhibitor[17] |
| Dacarbazine | Imidazole | Anticancer | Alkylating Agent[17] |
Experimental Protocols for Scaffold Evaluation
To objectively compare novel pyrazole and imidazole analogs in a drug discovery program, a standardized set of experiments is crucial. The following protocols outline fundamental assays for characterizing key physicochemical and ADME properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[1][18]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (pyrazole or imidazole analog) in water or a suitable co-solvent. For sparingly soluble compounds, this may require a water/methanol mixture.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[1] Purge the solution with nitrogen to remove dissolved CO2.[1]
-
Titration:
-
For basic compounds (like imidazoles), first acidify the solution to ~pH 2.0 with 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.[18]
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve using the first or second derivative.
-
Replication: Perform the titration in triplicate to ensure reproducibility.[1]
Protocol 2: Measurement of logP by the Shake-Flask Method
This "gold standard" method measures a compound's partition coefficient between n-octanol and water, representing its lipophilicity.[19]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.[19][20]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration of the test compound should be low enough to avoid saturation in either phase.
-
Equilibration: Cap the vial and shake vigorously for a fixed period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[20]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to achieve complete separation of the aqueous and organic layers.[21]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: Calculate logP (or logD at pH 7.4) using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) and an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[15][22]
-
Reaction Mixture: In a microcentrifuge tube, combine the buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[15] Include positive control compounds with known metabolic rates (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[22] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[22][23]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[15][23]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion: A Strategic Choice
Neither pyrazole nor imidazole is inherently "better"; they are different tools for different jobs. The selection is a strategic decision guided by the therapeutic target, the desired pharmacological profile, and the overall drug design strategy.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. mdpi.com [mdpi.com]
- 12. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Shake Flask LogD | Domainex [domainex.co.uk]
- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to Validating Target Engagement of 1,4-Dimethyl-1H-pyrazol-5-amine Derivatives
For research scientists and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Specifically, derivatives of 1,4-Dimethyl-1H-pyrazol-5-amine are recognized as key intermediates in the synthesis of pharmaceuticals like kinase inhibitors.[1][2] Establishing that these compounds physically interact with their intended molecular target within a complex biological system—a process known as target engagement (TE)—is a pivotal step in drug discovery.[3][4][5] It provides the mechanistic confidence required to link a molecular interaction to a biological outcome, thereby de-risking progression towards clinical evaluation.[4][5]
This guide offers an in-depth comparison of leading methodologies for validating target engagement, tailored to the study of this compound derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach.
The Central Question: Does Your Compound Bind its Target in a Physiologically Relevant Context?
Answering this question is non-trivial. A compound that shows high potency in a biochemical assay with a purified recombinant protein may fail in a cellular context due to poor permeability, rapid efflux, or competition with high concentrations of endogenous ligands like ATP. Therefore, validating target engagement directly in cells or even tissues is paramount. This guide will focus on a selection of powerful techniques, comparing their principles, applications, and practical considerations.
Below is a conceptual workflow illustrating the decision-making process in target engagement studies.
Caption: A generalized workflow for validating target engagement, from initial biophysical confirmation to in-cell functional assays.
Comparative Analysis of Key Target Engagement Methodologies
The modern toolkit for TE validation is diverse, ranging from direct biophysical measurements to complex, cell-based assays.[3] Each method offers a unique set of advantages and limitations. The choice of assay should be guided by the specific scientific question, the nature of the target, and available resources.
| Methodology | Principle | Throughput | Context | Key Output | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[6][7] | Low | In Vitro (Purified Protein) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[8] | Requires large amounts of pure protein; low throughput.[9] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[10][11] | Medium to High (with MS) | In-Cell, Tissues | Thermal Shift (ΔTm), IC50 of Engagement[12] | Requires a specific antibody or MS; indirect measurement of binding. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][14] | High | Live Cells | IC50, KD (Apparent Affinity), Residence Time[13][15] | Requires genetic modification of cells; dependent on a suitable tracer.[14] |
| Downstream Pathway Analysis (e.g., Western Blot) | Measures the modulation of a downstream substrate (e.g., phosphorylation) as a proxy for target activity. | Low to Medium | In-Cell, Tissues | Change in Post-Translational Modification | Indirect; pathway effects can be decoupled from direct target binding. |
Deep Dive 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Biophysics
ITC stands as a premier method for the direct, label-free measurement of binding thermodynamics in solution.[9] It measures the heat released or absorbed during the binding event between the compound and a purified target protein.[6][7] This provides not just the binding affinity (KD), but a complete thermodynamic profile of the interaction.[8]
Causality in Experimental Design: Why use ITC? Because it provides unambiguous, direct evidence of a physical interaction and its thermodynamic drivers (enthalpy and entropy).[8] This information is invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications improve affinity while others do not. A significant enthalpic contribution, for instance, often points to strong hydrogen bonding and van der Waals interactions within the binding pocket.
Self-Validating Protocol: A key control in ITC is a "buffer-to-protein" titration. Injecting the buffer in which the compound is dissolved into the protein solution should yield minimal heat changes. This ensures that the observed heats are from the binding event itself and not from buffer mismatch or dilution effects.
Experimental Protocol: ITC for a Putative Kinase Target
-
Protein Preparation: Express and purify the target kinase to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Compound Preparation: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock. Dilute this into the final ITC buffer to the desired working concentration (typically 10-20x the expected KD), ensuring the final DMSO concentration is identical to that in the protein solution (e.g., ≤ 2%).
-
Instrument Setup: Set the instrument (e.g., a Malvern PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the titration syringe.
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[7]
Deep Dive 2: Cellular Thermal Shift Assay (CETSA) - Proving Engagement in a Native Environment
CETSA is a powerful biophysical method that extends the principle of thermal shift assays to the complex environment of a cell or tissue.[10][16] The core concept is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11]
Causality in Experimental Design: Why use CETSA? It is a label-free technique that confirms target engagement in an unadulterated cellular context, accounting for factors like cell permeability and intracellular competition.[10][11] Observing a thermal shift provides strong evidence that the compound reaches and binds its target inside the cell.[17]
Caption: The core principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This format is particularly useful for determining the potency of target engagement (EC50) at a fixed temperature.
-
Cell Culture & Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with a serial dilution of the this compound derivative (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat all samples to a single, optimized temperature (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice. A non-heated control sample should be included.
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using Western Blot analysis. A loading control (e.g., Actin) should be used to normalize for protein content.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against the compound concentration and fit to a dose-response curve to determine the EC50 of target engagement.[12]
Deep Dive 3: NanoBRET™ Target Engagement Assay - Real-Time Dynamics in Live Cells
The NanoBRET™ TE assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[18] The assay relies on energy transfer (BRET) from a target protein fused to a bright NanoLuc® luciferase (the donor) to a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[13][14] A test compound that enters the cell and binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[18]
Causality in Experimental Design: Why use NanoBRET™? It offers several key advantages: it occurs in live cells under physiological conditions, it can quantify apparent affinity and, uniquely, it can be adapted to measure compound residence time—how long a drug stays bound to its target.[13][14][15] This kinetic parameter is increasingly recognized as a critical determinant of a drug's efficacy and duration of action.
Caption: Competitive displacement of a fluorescent tracer by a compound reduces the BRET signal.
Experimental Protocol: NanoBRET™ TE for Intracellular Kinases
-
Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells into a 96-well assay plate.
-
Tracer & Compound Addition: Prepare serial dilutions of the this compound derivative. Add the compound dilutions and a fixed, optimized concentration of the fluorescent NanoBRET™ tracer to the cells.
-
Substrate Addition & Signal Detection: Add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
Measurement: Incubate for a set period (e.g., 2 hours) at 37°C. Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the compound concentration and fit to a dose-response curve to determine the IC50. This value represents the concentration at which the compound displaces 50% of the tracer from the target protein.[14]
Conclusion: An Integrated Approach for Confident Validation
No single method tells the whole story. A robust target engagement validation strategy for this compound derivatives should employ an orthogonal, multi-faceted approach. Start with a direct biophysical method like ITC to confirm a physical interaction with the purified protein. Progress to a cellularly relevant, label-free method like CETSA to demonstrate target binding in a native context. Finally, employ a live-cell, real-time assay like NanoBRET™ to quantify engagement potency and kinetics under physiological conditions. By integrating these complementary techniques, researchers can build a compelling and self-validating data package that provides high confidence in the mechanism of action, paving the way for successful drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine () for sale [vulcanchem.com]
- 3. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 16. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Dimethyl-1H-pyrazol-5-amine
This document provides a detailed, procedural guide for the proper and safe disposal of 1,4-Dimethyl-1H-pyrazol-5-amine. As laboratory professionals engaged in cutting-edge research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your facility.
Disclaimer: Specific Safety Data Sheet (SDS) information for this compound is not consistently available. The guidance herein is synthesized from safety data for closely related structural analogs, such as 1,3-Dimethyl-1H-pyrazol-5-amine and other aminopyrazole derivatives, alongside established principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS provided by your supplier to ensure full compliance with local, state, and federal regulations.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundational step in managing its lifecycle, including disposal. Based on aggregated data from analogous compounds, this compound should be handled as a hazardous substance.[1][2]
The primary risks are associated with its irritant properties and potential toxicity.[3][4] The Globally Harmonized System (GHS) classifications for structurally similar chemicals provide a clear basis for our operational precautions.[2][5]
Table 1: Aggregated GHS Hazard Classification for Analogous Aminopyrazoles
| Hazard Class | Hazard Statement | GHS Pictogram | Citation |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning (GHS07) | [4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning (GHS07) | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning (GHS07) | [2] |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning (GHS07) | [5] |
This hazard profile dictates that all waste streams containing this compound, whether in pure form, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper waste management begins at the point of generation. The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure compliant disposal.[6]
Step 1: Designate a Hazardous Waste Container
-
Container Selection: Use only containers approved for hazardous waste collection.[7] These should be made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using food-grade containers or those that cannot be securely sealed.[8]
-
Container Integrity: Ensure the container is in good condition, free of leaks or damage, and has a tightly fitting cap.[9]
Step 2: Correct Labeling
-
All hazardous waste containers must be labeled immediately upon the first addition of waste.
-
The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other chemical constituents (e.g., solvents).
-
The associated hazards (e.g., "Irritant," "Toxic").[10]
-
The date of initial waste accumulation.
-
Step 3: Segregation from Incompatibles
-
Store the designated waste container away from incompatible materials. Based on data for similar compounds, this compound waste should not be mixed with:
-
Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for handling and disposing of waste generated from the use of this compound. This process must be conducted using appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.[13]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[14]
-
Body Protection: A standard laboratory coat.[14]
-
Engineering Controls: All handling of the pure compound and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
Disposal Workflow Diagram
Caption: Decision workflow for segregating and containerizing waste.
Protocol Steps:
-
Waste Characterization: Determine the nature of the waste. Is it unused solid reagent, a solution, or contaminated debris? This determination is the legal responsibility of the generator under the Resource Conservation and Recovery Act (RCRA).[6]
-
Containerizing Solid Waste:
-
Carefully transfer any unused or contaminated solid this compound into the designated SOLID hazardous waste container.
-
This includes items with gross contamination, such as weighing papers, contaminated gloves, and absorbent pads used for small spills.[10]
-
Minimize dust generation during transfer.[16]
-
-
Containerizing Liquid Waste:
-
Pour solutions containing this compound into the designated LIQUID hazardous waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[17]
-
-
Managing "Empty" Containers:
-
Under EPA regulations, containers that held certain acutely hazardous chemicals must be triple-rinsed to be considered non-hazardous.[17] While this specific compound may not be on the "P-list," adopting this as a best practice is a hallmark of a robust safety culture.
-
Procedure:
-
Rinse the empty container with a suitable solvent (one that will dissolve the compound and is appropriate for your liquid waste stream, e.g., ethanol or methanol) three times.
-
Collect all three rinsate portions into your designated LIQUID hazardous waste container.[17]
-
After rinsing, deface or remove the original manufacturer's label.
-
The rinsed container can now typically be disposed of as regular, non-hazardous lab glass or plastic, but confirm this procedure with your institutional EHS department.
-
-
-
Final Storage and Disposal:
-
Keep the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, as defined by your institution and EPA guidelines.[7][8]
-
The container must remain closed at all times except when waste is being added.[8]
-
Follow your institution's procedures to request a hazardous waste pickup.
-
Ultimate disposal must be carried out by a licensed and approved hazardous waste management company, typically via high-temperature incineration.[10] Never dispose of this chemical down the drain or in the regular trash.[15]
-
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards.
References
- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-ジメチル-1H-ピラゾール-5-アミン | 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 | 東京化成工業株式会社 [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. epa.gov [epa.gov]
- 8. pfw.edu [pfw.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethyl-1H-pyrazol-5-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,4-Dimethyl-1H-pyrazol-5-amine (CAS No. 51140-97-1) demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified with several key hazards that dictate our safety procedures. A comprehensive review of its Safety Data Sheet (SDS) reveals the following[1][2][3][4]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2][4].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation (Category 2/2A): Causes significant and potentially damaging eye irritation[1][2][3].
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol[2][3].
These hazards underscore that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. Therefore, our primary objective is to establish effective barriers between the researcher and the chemical. While engineering controls, such as chemical fume hoods, are the first and most critical line of defense for minimizing inhalation exposure, PPE provides the essential final barrier.[3][5]
Task-Specific PPE Protocols
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table outlines the recommended PPE for common laboratory procedures involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing Solid Compound | Safety Goggles, Nitrile Gloves (double-gloving recommended), Flame-Resistant Lab Coat, N95 Respirator | The fine, dusty nature of the solid presents a significant inhalation and contamination risk. An N95 respirator is crucial to prevent respiratory tract irritation.[2][3] Double-gloving minimizes the risk of contamination during glove removal. |
| Preparing Solutions (Dissolving) | Chemical Splash Goggles, Nitrile Gloves, Flame-Resistant Lab Coat | The risk of splashing is highest during this procedure. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses.[6] |
| Conducting Reactions & Transfers | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Flame-Resistant Lab Coat | When handling larger volumes (>1 liter) or performing operations with a higher splash potential (e.g., transfers, reactions under pressure), a face shield worn over chemical splash goggles is required to protect the entire face.[2][6] |
| Cleaning & Decontamination | Chemical Splash Goggles, Heavy-Duty Nitrile or Neoprene Gloves, Chemical-Resistant Apron or Gown | During cleanup, there is a prolonged risk of contact with contaminated surfaces. Heavier gloves and a fluid-resistant apron or gown provide enhanced protection. |
| Handling Spills | Full-Face Respirator with appropriate cartridges, Chemical-Resistant Coveralls ("Bunny Suit"), Heavy-Duty Nitrile or Neoprene Gloves, Shoe Covers | A spill represents a significant exposure risk. Full-body protection and a higher level of respiratory protection are mandatory to safely manage the cleanup.[7] |
The Logic of PPE Selection: A Visual Workflow
The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow based on the nature of the experimental task.
Caption: A decision tree for selecting appropriate PPE based on the task and associated risks.
Operational Plan: Donning and Doffing Procedures
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Securely fasten the garment.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off): This procedure should ideally be performed in a designated area.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves using the proper technique to avoid touching the contaminated outer surface with your bare hand. Dispose of them immediately.
-
Lab Coat/Coveralls: Unfasten and peel the garment away from your body, turning it inside out as you remove it to contain contaminants.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove by the straps.
-
Inner Gloves: Remove the final pair of gloves, again using the proper removal technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water[2].
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, shoe covers, and respirator cartridges, must be treated as hazardous waste.[2]
-
Collect all used PPE in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.[8]
-
Do not place contaminated PPE in regular trash receptacles.
-
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[3]
-
Never discharge this chemical into a drain or sewer system.[1][3] The container for chemical waste must be clearly labeled with "Hazardous Waste" and a full list of its contents.[8]
-
By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
